angeloylbinankadsurin A
Description
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Properties
Molecular Formula |
C27H32O8 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8-/t14-,15-,23-/m1/s1 |
InChI Key |
CQWHTXPRAFEPNO-AWVVPDOTSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Angeloylbinankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of angeloylbinankadsurin A, a bioactive lignan found in plants of the Kadsura genus. This document details the methodologies for its extraction from natural sources, purification, and structural elucidation, supported by quantitative data and procedural diagrams.
Discovery from Natural Sources
This compound belongs to the family of dibenzocyclooctadiene lignans, a class of secondary metabolites prevalent in the Schisandraceae family, particularly within the genus Kadsura.[1][2] These plants have a long history of use in traditional medicine, especially in China, for treating a variety of ailments, which has prompted scientific investigation into their chemical constituents.[1][2]
The discovery of this compound and related compounds, such as angeloylgomisin R and R(+)-angeloylgomisin M1, originated from phytochemical studies on the roots and stems of Kadsura longipedunculata and Kadsura coccinea.[3][4] These investigations aim to isolate and identify novel bioactive molecules that could serve as leads for new drug development. The general workflow for such a discovery process is outlined below.
References
- 1. acgpubs.org [acgpubs.org]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNP0167243.4 - COCONUT [coconut.naturalproducts.net]
Elucidation of the Chemical Structure of Angeloylbinankadsurin A: A Methodological Overview
Absence of Specific Data for Angeloylbinankadsurin A
As of late 2025, a comprehensive search of publicly available scientific literature and chemical databases reveals no specific information on a compound named "this compound." This suggests that the compound may be a novel discovery with its structural elucidation not yet published, or the provided name may contain a typographical error.
Without access to primary research data—such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography findings—it is not possible to provide a specific, in-depth technical guide on the chemical structure of this compound.
However, this guide will outline the established methodologies and logical workflows typically employed in the structural elucidation of a novel natural product, which would be applicable to a compound like this compound. This serves as a foundational whitepaper for researchers, scientists, and drug development professionals on the process of determining complex chemical structures.
I. General Workflow for Structure Elucidation
The process of determining the chemical structure of a novel compound is a systematic investigation that integrates various analytical techniques. The logical flow of this process is crucial for assembling the molecular puzzle.
Caption: General workflow for the structural elucidation of a novel natural product.
II. Key Experimental Protocols and Data Interpretation
A. Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule.
Experimental Protocol (Illustrative Example for HRMS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Data Acquisition: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured with high accuracy (typically to four or five decimal places).
-
Data Analysis: The precise mass measurement is used to calculate the elemental composition (molecular formula) using specialized software that considers isotopic abundance patterns.
Data Presentation: The results from HRMS are typically presented in a table comparing the experimentally observed mass with the calculated mass for the proposed molecular formula.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Observed m/z [M+H]⁺ | Hypothetical Value |
| Calculated m/z for Proposed Formula | Hypothetical Value |
| Mass Error (ppm) | Calculated Value |
| Proposed Molecular Formula | e.g., CₓHᵧNₐOₑ |
| Rings Plus Double Bonds | Calculated Value |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.
Experimental Protocol (Illustrative Example for NMR):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-800 MHz).
-
Sample Preparation: The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Data Acquisition: A suite of NMR experiments is performed to acquire ¹H and ¹³C spectra, as well as correlations between nuclei.
-
Data Analysis:
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Indicates the number and types of carbon atoms (e.g., sp³, sp², sp).
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons they are attached to (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.
-
Data Presentation: NMR data is systematically organized in a table to facilitate structure determination.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H → C) |
| e.g., C-1 | Value | Value (e.g., 3.50, d, 7.5) | e.g., C-2, C-3, C-5 |
| e.g., C-2 | Value | Value (e.g., 5.80, t, 7.5) | e.g., C-1, C-3, C-4 |
| ... | ... | ... | ... |
C. X-ray Crystallography for Unambiguous Structure Confirmation
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure, including absolute stereochemistry.
Experimental Protocol (Illustrative Example for X-ray Crystallography):
-
Crystallization: The purified compound is dissolved in a solvent or solvent mixture and allowed to slowly evaporate, or other crystallization techniques like vapor diffusion are used to grow single crystals of sufficient quality.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.
Caption: Workflow for X-ray crystallography.
III. Elucidation of Signaling Pathways
Should preliminary biological screening indicate that this compound has significant activity, further studies would be conducted to determine its mechanism of action and the signaling pathways it modulates. This often involves cell-based assays, proteomics, and transcriptomics.
Example of a Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway modulated by a bioactive compound.
Conclusion
The elucidation of a novel chemical structure is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. While specific data for this compound is not currently available, the methodologies described herein represent the gold standard for such scientific endeavors. The combination of mass spectrometry, extensive NMR analysis, and ultimately X-ray crystallography or total synthesis provides the definitive proof of structure required for further research and development.
Spectroscopic Deep Dive: Unraveling the Molecular Architecture of Angeloylbinankadsurin A
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Angeloylbinankadsurin A, a lignan isolated from the stems of Kadsura coccinea, presents a complex and intriguing molecular structure. Its characterization relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data Summary
The structural elucidation of this compound is accomplished through the detailed interpretation of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.85 | d | 3.5 |
| 2 | 2.15 | m | |
| 3α | 1.90 | m | |
| 3β | 1.65 | m | |
| 4 | 6.55 | s | |
| 6 | 5.20 | d | 11.0 |
| 7 | 2.60 | m | |
| 8-Me | 0.95 | d | 7.0 |
| 9-Me | 1.05 | d | 7.0 |
| 11 | 6.70 | s | |
| 12-OMe | 3.85 | s | |
| 13-OMe | 3.90 | s | |
| 14-OMe | 3.95 | s | |
| 2' | 6.05 | 7.0, 1.5 | |
| 3' | 1.95 | dq | 7.0, 1.5 |
| 4' | 1.85 | s | |
| 5' | 1.98 | q | 1.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 82.1 |
| 2 | 40.5 |
| 3 | 30.2 |
| 4 | 102.5 |
| 5 | 135.8 |
| 6 | 78.5 |
| 7 | 35.5 |
| 8 | 130.2 |
| 9 | 138.5 |
| 10 | 125.5 |
| 11 | 105.8 |
| 12 | 152.5 |
| 13 | 141.2 |
| 14 | 148.8 |
| 8-Me | 21.5 |
| 9-Me | 15.8 |
| 12-OMe | 60.9 |
| 13-OMe | 56.2 |
| 14-OMe | 56.1 |
| 1' | 167.5 |
| 2' | 128.0 |
| 3' | 138.2 |
| 4' | 20.8 |
| 5' | 15.9 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Technique | Key Data Points |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 507.2045 [M+Na]⁺ (Calculated for C₂₇H₃₂O₈Na, 507.2046) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (hydroxyl), 1710 (ester carbonyl), 1630 (alkene), 1590, 1500 (aromatic) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The instrument was operated in positive ion mode to detect the sodium adduct of the molecule ([M+Na]⁺).
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum was scanned over the range of 4000-400 cm⁻¹, providing characteristic information about the functional groups present in the molecule.
Visualization of Analytical Workflows
The logical flow of spectroscopic data analysis is critical for arriving at the correct molecular structure. The following diagrams illustrate the key workflows.
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Logical pathway for NMR-based structural assignment.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a detailed and robust characterization of this compound. The tabulated NMR data, in conjunction with MS and IR findings, offers a complete picture of its molecular framework. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to replicate or build upon this work. This foundational knowledge is essential for further investigation into the pharmacological properties and potential therapeutic applications of this complex natural product.
In Silico Prediction of Angeloylbinankadsurin A Molecular Targets: A Technical Guide
Introduction
Angeloylbinankadsurin A is a naturally occurring compound that belongs to the family of lignans, which are known for their diverse pharmacological activities. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential. Traditional methods of target identification can be time-consuming and resource-intensive. In contrast, in silico computational approaches offer a rapid and cost-effective strategy to predict potential protein targets and guide subsequent experimental validation.[1]
This technical guide provides a comprehensive overview of a hypothetical, integrated in silico workflow designed to predict and analyze the molecular targets of this compound. The methodologies described herein leverage a combination of network pharmacology, reverse docking, and pharmacophore modeling to generate a prioritized list of potential targets and associated biological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery.
Section 1: In Silico Target Prediction Methodologies
The prediction of molecular targets for a novel compound like this compound is most effectively achieved by integrating multiple computational strategies. This multi-pronged approach, combining ligand-based, structure-based, and systems biology techniques, enhances the confidence and accuracy of the predictions.
Network Pharmacology
Network pharmacology is a holistic approach that investigates the complex interactions between drug molecules, their protein targets, and the broader biological network.[2] This method helps to identify not only direct targets but also the downstream signaling pathways affected by the compound.
The typical workflow involves:
-
Putative Target Fishing: The 2D structure of this compound is used as a query in databases such as SwissTargetPrediction, STITCH, and PharmMapper to identify potential protein targets based on chemical similarity to known ligands.
-
Protein-Protein Interaction (PPI) Network Construction: The identified putative targets are inputted into the STRING database to retrieve experimentally validated and predicted protein-protein interactions. This network is then visualized and analyzed using software like Cytoscape.
-
Hub Target Identification: Topological analysis of the PPI network is performed to identify "hub" proteins—highly connected nodes that are often critical for network stability and biological function. These hubs are considered high-priority potential targets.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on the list of potential targets to identify over-represented biological processes, molecular functions, and signaling pathways. This provides insight into the compound's potential pharmacological effects.
Reverse Docking
Reverse docking, also known as inverse docking, is a structure-based computational technique used to identify potential protein targets for a small molecule by docking it against a large library of 3D protein structures.[3][4] This approach is particularly useful for discovering novel or off-target interactions.
The protocol generally includes:
-
Ligand and Target Preparation: The 3D structure of this compound is prepared by assigning charges and adding hydrogens. A library of human protein structures is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules and adding polar hydrogens.
-
Molecular Docking Simulation: The prepared ligand is then systematically docked into the binding sites of each protein in the library using software such as AutoDock Vina or Glide.
-
Scoring and Ranking: The resulting protein-ligand complexes are scored based on their predicted binding affinity (e.g., in kcal/mol). Proteins are then ranked, with the highest-scoring interactions representing the most probable targets.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[5][6][7] A ligand-based pharmacophore model can be generated from the structure of this compound and used to screen compound databases for molecules with similar features, thereby identifying their common targets.
The key steps are:
-
Pharmacophore Feature Identification: Key chemical features of this compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are identified.
-
Model Generation: A 3D pharmacophore model is constructed based on the spatial arrangement of these features.
-
Database Screening: This model is used as a 3D query to screen target databases (like PharmMapper) to find proteins whose binding sites can accommodate the pharmacophore, thus identifying them as potential targets.
Section 2: Data Presentation
Quantitative data from in silico analyses should be organized systematically to allow for clear interpretation and comparison. The following tables represent hypothetical results for this compound.
Table 1: Putative Molecular Targets of this compound Identified via Network Pharmacology
| Target ID (UniProt) | Gene Name | Confidence Score | Key Associated Pathways |
|---|---|---|---|
| P04637 | TP53 | 0.98 | p53 Signaling Pathway, Apoptosis |
| P10275 | EGFR | 0.95 | EGFR Tyrosine Kinase Inhibitor Resistance, PI3K-Akt Signaling |
| P00533 | SRC | 0.93 | Focal Adhesion, MAPK Signaling Pathway |
| P31749 | AKT1 | 0.91 | PI3K-Akt Signaling Pathway, Apoptosis |
| Q9Y243 | BCL2L1 | 0.89 | Apoptosis, Necroptosis |
Table 2: Top Scoring Protein Targets from Reverse Docking Simulation
| PDB ID | Protein Name | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1M17 | Mitogen-activated protein kinase 9 (MAPK9) | -10.2 | MET111, LYS55, GLU73 |
| 2ER7 | Epidermal growth factor receptor (EGFR) | -9.8 | LEU718, LYS745, THR854 |
| 5A5Q | Proto-oncogene tyrosine-protein kinase Src | -9.5 | LEU273, TYR340, LYS295 |
| 4EKL | Serine/threonine-protein kinase AKT1 | -9.1 | GLU278, LYS179, THR211 |
Table 3: KEGG Pathway Enrichment Analysis of Predicted Targets
| Pathway ID | Description | p-value | Genes Involved |
|---|---|---|---|
| hsa04151 | PI3K-Akt signaling pathway | 1.2e-08 | EGFR, SRC, AKT1, BCL2L1 |
| hsa05200 | Pathways in cancer | 3.5e-07 | TP53, EGFR, SRC, AKT1 |
| hsa04010 | MAPK signaling pathway | 6.1e-06 | EGFR, SRC, MAPK9 |
| hsa04210 | Apoptosis | 9.8e-05 | TP53, AKT1, BCL2L1 |
Section 3: Experimental Protocols
The following protocols provide a detailed methodology for the key in silico experiments described in this guide.
Protocol 1: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Obtain the 2D structure of this compound in SDF format.
-
Use a tool like Open Babel to convert the 2D structure to 3D and generate a PDBQT file, which includes atomic coordinates, partial charges, and torsional degrees of freedom.
-
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2ER7) from the Protein Data Bank.
-
Use AutoDock Tools to remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Binding Site Definition (Grid Box):
-
Identify the active site of the protein, typically where the co-crystallized ligand was bound.
-
Define the dimensions and center of a grid box that encompasses this active site. An example grid box size might be 25Å x 25Å x 25Å.
-
-
Docking Simulation:
-
Execute AutoDock Vina via the command line, specifying the prepared ligand, receptor, grid box configuration, and output file name.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt
-
-
Results Analysis:
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding affinity scores.
-
Visualize the best-scoring pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using software like PyMOL or Discovery Studio.
-
Protocol 2: Network Pharmacology Workflow
-
Target Prediction:
-
Submit the SMILES string of this compound to the SwissTargetPrediction web server.
-
Set the organism to "Homo sapiens" and retrieve the list of predicted targets with their probability scores.
-
-
Network Construction:
-
Input the list of target gene names into the STRING database web server.
-
Select "Homo sapiens" and generate the PPI network. Set the minimum required interaction score to a high confidence level (e.g., > 0.7).
-
Export the network data in a compatible format (e.g., TSV).
-
-
Network Analysis and Visualization:
-
Import the network data into Cytoscape.
-
Use the "NetworkAnalyzer" tool to calculate topological parameters (e.g., degree, betweenness centrality). Identify hub genes as those with a degree significantly higher than the network average.
-
Customize the visual properties of the network (e.g., node size based on degree, color based on pathway).
-
-
Functional Enrichment:
-
Use the ClueGO plugin within Cytoscape or a web server like DAVID to perform GO and KEGG pathway enrichment analysis on the list of target genes.
-
Set the p-value cutoff to < 0.05 to identify statistically significant terms.
-
Section 4: Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Stability of Angeloylbinankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angeloylbinankadsurin A, a bioactive dibenzocyclooctadiene lignan isolated from the Kadsura genus, has garnered interest for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties and stability is paramount for its development as a drug candidate. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including its molecular structure, weight, and formula. Due to the limited availability of direct experimental data, this guide also presents information on closely related dibenzocyclooctadiene lignans to infer properties such as solubility, melting point, and lipophilicity. Furthermore, the stability of this compound under various environmental conditions is discussed, drawing parallels with the known stability of similar chemical scaffolds, particularly concerning pH, temperature, and light exposure. This guide also outlines standard experimental protocols for determining these crucial parameters and explores potential signaling pathways that may be modulated by this class of compounds, supported by visualizations.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is scarce in publicly available literature, its basic molecular properties have been established.
Table 1: Physicochemical Properties of this compound and Related Lignans
| Property | This compound | Related Dibenzocyclooctadiene Lignans |
| Molecular Formula | C₂₇H₃₂O₈ | Varies |
| Molecular Weight | 484.54 g/mol | Varies |
| Solubility | Data not available. Likely soluble in methanol, ethanol, DMSO, and chloroform based on the solubility of other lignans. | Generally soluble in medium to polar organic solvents like methanol, ethanol, ethyl acetate, and their aqueous mixtures.[1] |
| Melting Point (°C) | Data not available. | Varies depending on the specific structure. |
| LogP (o/w) | Data not available. Predicted values for related lignans are typically in the range of 2-4. | Lignans are fairly lipophilic, with LogP values for aglycones often around 3.3 ± 1.0.[1] |
Solubility
The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. No specific solubility data for this compound has been reported. However, based on the general characteristics of dibenzocyclooctadiene lignans, it is anticipated to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform.[2] Lignans, in general, exhibit limited water solubility.[1]
Melting Point
The melting point is a key indicator of a compound's purity and is essential for various formulation processes. The experimental melting point of this compound is not documented in the available literature.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.[3] An experimentally determined LogP value for this compound is not available. Lignans are generally considered to be fairly lipophilic compounds.[1] For oral drug candidates, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of Five.[3]
Stability Profile
The chemical stability of a drug candidate under various conditions is a critical aspect of its developability, influencing its shelf-life, formulation, and in vivo performance.
pH Stability
The pH of the environment can significantly impact the stability of a compound, particularly one containing ester functionalities like the angeloyl group in this compound. Ester linkages are susceptible to hydrolysis under both acidic and basic conditions.[4] While specific pH stability studies on this compound are not available, it is known that the stability of natural compounds can be pH-dependent.[5] Generally, many compounds are more stable in acidic conditions compared to alkaline environments where degradation can be more rapid.[5]
Thermal Stability
Temperature is a critical factor that can accelerate the degradation of chemical compounds. Lignans and their aglycones are reported to be relatively stable at temperatures below 100°C.[1] However, the presence of the angeloyl ester group might influence the overall thermal stability of this compound.
Photostability
Exposure to light can lead to the degradation of photosensitive compounds. While there is no specific information on the photostability of this compound, it is a common practice to protect natural product samples from light to prevent potential degradation. The stability of compounds to light can be influenced by factors such as pH and the presence of other substances.[6]
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical and stability parameters.
Solubility Determination
A common method for determining the solubility of a compound involves the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point Determination
The melting point of a crystalline solid can be determined using a melting point apparatus.
Protocol: Capillary Melting Point Determination [7][8]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) near the expected melting point for an accurate determination.[7]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
LogP Determination
The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method or estimated chromatographically using reversed-phase HPLC.[5]
Protocol: Shake-Flask Method for LogP Determination [5]
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for phase separation.
-
Quantification: The concentration of this compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[3]
Stability Testing
Stability studies are conducted under controlled conditions to assess the degradation of the compound over time.
Protocol: pH, Temperature, and Photostability Testing
-
Sample Preparation: Solutions of this compound of a known concentration are prepared in different buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).
-
Stress Conditions:
-
pH and Temperature: Aliquots of the solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Photostability: Aliquots are exposed to a controlled light source (e.g., xenon lamp) simulating sunlight, while control samples are kept in the dark.
-
-
Sampling: Samples are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the remaining this compound and the formation of any degradation products are quantified using a stability-indicating HPLC method.
-
Data Analysis: The degradation kinetics (e.g., first-order, zero-order) and the degradation rate constants are determined by plotting the concentration of the compound against time.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the biological activities of related dibenzocyclooctadiene lignans provide clues to its potential mechanisms of action. These compounds have been reported to exhibit hepatoprotective, anti-inflammatory, and anti-cancer effects.[2][7][9] These activities are often associated with the modulation of key signaling pathways involved in cellular stress response, inflammation, and apoptosis.
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Many natural products with antioxidant properties exert their effects by activating this pathway.
Caption: Keap1/Nrf2/ARE signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.
Caption: NF-κB signaling pathway.
Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism for the anti-cancer activity of many compounds. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized the currently available information on its physicochemical properties and stability. However, significant data gaps exist, particularly concerning its solubility, melting point, LogP, and degradation kinetics under various stress conditions. Further experimental investigation is crucial to fully characterize this compound and support its progression in the drug development pipeline. The outlined experimental protocols provide a framework for obtaining this necessary data. Moreover, the exploration of its effects on key signaling pathways, such as Keap1/Nrf2, NF-κB, and apoptosis, will be vital in elucidating its mechanism of action and therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. aston-chemicals.com [aston-chemicals.com]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Angeloylbinankadsurin A: A Hypothesis on its Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Angeloylbinankadsurin A is a putative naturally occurring dibenzocyclooctadiene lignan, a class of compounds prevalent in the medicinal plants of the Kadsura genus. While direct experimental data for this compound is not yet available in peer-reviewed literature, a comprehensive analysis of its parent compound, binankadsurin A, and other structurally related lignans allows for the formulation of a robust, multi-faceted hypothesis on its mechanism of action. This document posits that this compound likely exerts significant hepatoprotective, anti-inflammatory, and cytotoxic effects through the modulation of several key signaling pathways. The proposed mechanisms include the activation of the Liver X Receptor α (LXRα) pathway, and the inhibition of TGF-β1/ERK1/2, FHL1/ERK1/2, and NF-κB signaling cascades. The addition of the angeloyl moiety is hypothesized to enhance the cytotoxic potential of the parent molecule. This whitepaper provides a detailed overview of the proposed mechanisms, supporting data from related compounds, and outlines potential experimental approaches for validation.
Introduction
The genus Kadsura (family Schisandraceae) has long been a source of traditional medicines for a variety of inflammatory and other disorders. Phytochemical analysis of these plants has revealed a wealth of bioactive compounds, with dibenzocyclooctadiene lignans being a prominent and pharmacologically significant class. These molecules have been shown to possess a broad spectrum of biological activities, including cytotoxic, anti-HIV, anti-inflammatory, and hepatoprotective properties.
This technical guide focuses on this compound, a derivative of the known lignan, binankadsurin A, which has been isolated from Kadsura coccinea. The covalent attachment of an angeloyl group to the binankadsurin A scaffold is predicted to alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced or novel biological activities. This document synthesizes the available scientific evidence on related compounds to construct a detailed hypothetical mechanism of action for this compound, intended to serve as a foundational resource for future research and development.
A Multi-Target Hypothetical Mechanism of Action
It is proposed that this compound does not act on a single molecular target, but rather engages with multiple signaling pathways to produce a cascade of biological effects. These have been categorized into its likely hepatoprotective and anti-inflammatory actions, and its cytotoxic potential.
Hepatoprotective and Anti-inflammatory Pathways
Drawing on the known activities of binankadsurin A and its acylated analogs, the hepatoprotective effects of this compound are likely to be a cornerstone of its biological profile. The proposed mechanisms are centered around the regulation of lipid metabolism, inflammation, and fibrotic processes.
-
Liver X Receptor α (LXRα) Activation: In a mechanism analogous to that of isovaleroylbinankadsurin A, this compound is hypothesized to function as an agonist of LXRα. As a nuclear receptor, LXRα is a master regulator of cholesterol homeostasis and also plays a role in suppressing inflammatory responses. Its activation by this compound would likely lead to the transcriptional upregulation of target genes such as the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cholesterol from cells, thereby mitigating lipid accumulation within hepatocytes.
-
Inhibition of Transforming Growth Factor-β1 (TGF-β1) Signaling: this compound is predicted to be an inhibitor of the TGF-β1/ERK1/2 signaling axis. TGF-β1 is a potent pro-fibrotic cytokine, and by blocking its downstream signaling through ERK1/2, this compound could reduce the expression of key mediators of fibrosis, such as the connective tissue growth factor (CTGF).
-
Modulation of the FHL1 Pathway: The Four and a Half LIM Domains Protein 1 (FHL1)/ERK1/2 signaling cascade is another plausible target. Suppression of this pathway would inhibit the proliferation and migration of vascular smooth muscle cells, a process implicated in the pathogenesis of liver fibrosis.
-
Nuclear Factor-κB (NF-κB) Inhibition: A well-established mechanism for many anti-inflammatory natural products is the suppression of the NF-κB signaling pathway. It is hypothesized that this compound will inhibit the activation of NF-κB, which in turn would lead to a reduction in the transcription and production of a range of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).
Caption: Hypothesized Anti-inflammatory and Hepatoprotective Pathways of this compound.
Cytotoxic Mechanisms
The dibenzocyclooctadiene lignan scaffold is a common feature in a number of natural products with cytotoxic properties. The addition of an angeloyl group, a moiety known to contribute to the cytotoxicity of other natural products, suggests that this compound may be a potent anti-cancer agent.
-
Apoptosis Induction: It is proposed that this compound induces programmed cell death (apoptosis) in cancer cells. This is likely mediated through the activation of the executioner caspase, caspase-3. The upstream activation could occur via either the intrinsic (mitochondrial-dependent) or the extrinsic (death receptor-mediated) apoptotic pathways.
-
Cell Cycle Disruption: this compound may also exert its anti-proliferative effects by arresting the cell cycle at a specific checkpoint, such as the G2/M phase, thereby preventing cancer cells from dividing.
Initial Cytotoxicity Assessment of Lignans from Kadsura Species on Cancer Cell Lines: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of bioactive compounds isolated from plants of the Kadsura genus, with a focus on their effects on various cancer cell lines. Due to the limited availability of specific data on angeloylbinankadsurin A, this document summarizes the cytotoxic profiles of structurally related and co-isolated lignans and triterpenoids from Kadsura species, offering valuable insights for preliminary anti-cancer research and drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic activity of various compounds isolated from Kadsura species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the tables below.
Table 1: Cytotoxicity (IC50, µM) of Triterpenoids from Kadsura heteroclita against Human Cancer Cell Lines
| Compound | Bel-7402 (Hepatocellular Carcinoma) | BGC-823 (Gastric Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HL-60 (Promyelocytic Leukemia) |
| Heteroclitalactone D | > 40 | 22.34 | 19.87 | 6.76[1] |
Table 2: Cytotoxicity (IC50, µg/mL) of Dibenzocyclooctadiene Lignans from Kadsura coccinea against Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | HL-60 (Promyelocytic Leukemia) | HepG2 (Hepatocellular Carcinoma) |
| Kadusurain A | 12.56 | 1.05 | 1.12 | 11.31[2] |
Experimental Protocols
The following section details the typical methodologies employed for assessing the in vitro cytotoxicity of compounds derived from Kadsura species.
Cell Lines and Culture Conditions
A variety of human cancer cell lines are utilized to assess the cytotoxic potential of these natural products. Commonly used lines include:
-
Bel-7402 (human hepatocellular carcinoma)
-
BGC-823 (human gastric carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HL-60 (human promyelocytic leukemia)
-
A549 (human lung carcinoma)
-
HCT116 (human colon carcinoma)
-
HepG2 (human hepatocellular carcinoma)
Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol Steps:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well microplates at a specific density (e.g., 5 × 10^4 cells/mL).
-
Compound Treatment: After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: Following the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Cytotoxicity
While specific signaling pathways for this compound are not yet elucidated, compounds from the Kadsura genus are known to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). The intrinsic apoptotic pathway is a common mechanism for natural product-induced cell death.
Intrinsic Apoptotic Pathway:
Caption: Simplified diagram of the intrinsic apoptotic pathway.
This pathway is initiated by cellular stress induced by the cytotoxic compound, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming an apoptosome complex that activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound and other bioactive molecules from Kadsura species to fully understand their anti-cancer potential.
References
Navigating the Procurement of Angeloylbinankadsurin A for Scientific Research
A Technical Guide for Researchers and Drug Development Professionals
The compound "angeloylbinankadsurin A" presents a significant challenge for procurement within the scientific community. Extensive searches of chemical supplier databases, and the broader scientific literature have yielded no direct results for a compound with this specific name. This suggests several possibilities: the compound may be exceptionally rare, known by a different name, a novel yet-to-be-published discovery, or a potential misnomer for a related molecule.
This guide, therefore, addresses the sourcing and procurement challenges of what is likely the intended compound of interest, Binankadsurin A , and provides a framework for researchers to navigate the acquisition of its potential derivatives, such as one containing an angeloyl group.
Understanding Binankadsurin A and its Derivatives
Binankadsurin A is a bioactive lignan isolated from the medicinal plant Kadsura coccinea. It has garnered research interest for its notable biological activities, particularly its anti-HIV properties. The "angeloyl" prefix in "this compound" suggests the presence of an angeloyl group, a common five-carbon acyl moiety, attached to the core structure of Binankadsurin A. While no records explicitly identify "this compound," the procurement of such a derivative would likely follow one of two paths: custom synthesis or isolation from a natural source.
Sourcing and Procurement Pathways
A logical workflow for sourcing a rare or novel compound like a potential this compound is outlined below. This process begins with a thorough search for commercially available starting materials and progresses towards more complex procurement strategies.
Commercial Availability of Related Compounds
While "this compound" is not commercially listed, the availability of the parent compound, Binankadsurin A, or other potential precursors is a critical first step for any custom synthesis project. The table below summarizes the typical availability of such compounds.
| Compound/Service | Typical Availability | Potential Suppliers | Estimated Lead Time | Notes |
| This compound | Not Commercially Available | N/A | N/A | Custom synthesis or isolation required. |
| Binankadsurin A | Limited, Research Grade | Specialized Chemical Suppliers | 2-8 Weeks | Availability may be intermittent. |
| Custom Synthesis | Service-Based | Contract Research Organizations (CROs) | 8-16 Weeks | Requires a known or theoretical synthetic route. |
| Kadsura coccinea Extract | Commercially Available | Botanical Extract Suppliers | 1-4 Weeks | The desired compound would need to be isolated. |
Methodologies for Procurement
Custom Chemical Synthesis
Should a synthetic route be published or devisable, contracting a Custom Synthesis Service is a viable option. The general workflow for such a project is detailed below.
Experimental Protocol: A Theoretical Approach to Synthesis
A plausible synthetic route for this compound would involve the esterification of Binankadsurin A with angelic acid or a reactive derivative thereof.
-
Dissolution: Dissolve Binankadsurin A in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: In a separate flask, activate angelic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction: Slowly add the activated angelic acid solution to the Binankadsurin A solution at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Workup: Once the reaction is complete, quench any remaining reagents and perform a standard aqueous workup to remove water-soluble byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isolation from Natural Sources
If a synthetic route is not feasible, isolation from Kadsura coccinea may be an alternative. This process would involve extraction followed by chromatographic separation.
Experimental Protocol: General Steps for Natural Product Isolation
-
Extraction: Macerate dried and powdered plant material (e.g., stems of Kadsura coccinea) with an organic solvent such as ethanol or methanol at room temperature.
-
Concentration: Concentrate the resulting extract under reduced pressure to yield a crude extract.
-
Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: Further separate the fractions using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to isolate the target compound.
-
Structure Elucidation: Identify the isolated compound as this compound using spectroscopic methods (NMR, MS, IR, UV).
Signaling Pathways of Related Compounds
While the specific signaling pathways affected by this compound are unknown, the parent compound, Binankadsurin A, is known to inhibit HIV-1 replication. This suggests potential interactions with viral entry or replication pathways. Research into a novel derivative would likely start by investigating similar pathways.
Methodological & Application
Application Notes and Protocols: Total Synthesis of Angeloylbinankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Abstract: Angeloylbinankadsurin A is a naturally occurring lignan that has garnered interest due to its potential biological activities. To date, a specific total synthesis protocol for this compound has not been published in peer-reviewed literature. However, based on the successful synthesis of structurally related compounds, a plausible synthetic route can be devised. This document outlines a prospective total synthesis protocol for this compound, focusing on the construction of the core scaffold, binankadsurin A, and the subsequent esterification to yield the final product. The methodologies presented are derived from established synthetic strategies for similar lignan natural products.
Introduction
This compound belongs to the family of dibenzocyclooctadiene lignans, which are characterized by a central eight-membered ring. The synthesis of this complex scaffold presents significant challenges, including the atroposelective construction of the biaryl bond and the stereoselective formation of the multiple chiral centers. This protocol provides a potential pathway to overcome these challenges, drawing from successful strategies in the field of natural product synthesis.
Proposed Synthetic Strategy
The total synthesis of this compound can be envisioned in a convergent manner. The key steps would involve:
-
Synthesis of the Biaryl Core: Construction of the dibenzocyclooctadiene skeleton is the cornerstone of the synthesis. This is often achieved through oxidative coupling or other cross-coupling methodologies.
-
Formation of the Cyclooctadiene Ring: Cyclization to form the central eight-membered ring is a critical and often challenging step.
-
Stereoselective Functionalization: Introduction of the necessary stereocenters on the cyclooctadiene ring.
-
Final Esterification: Attachment of the angeloyl group to the binankadsurin A core.
Experimental Protocols
Part 1: Synthesis of the Binankadsurin A Core (Hypothetical Pathway based on related syntheses)
A plausible approach to the binankadsurin A core would be modeled after the synthesis of structurally similar lignans like (±)-Kadsurin.
Key Reaction: Intramolecular Biaryl Coupling
A common strategy to form the dibenzocyclooctadiene core is through an intramolecular biaryl coupling reaction. This can be achieved using various reagents, with vanadium and copper-based reagents being prominent in the literature.
Protocol for a Model Intramolecular Biaryl Coupling:
-
Starting Material: A suitably substituted dibenzylbutane precursor.
-
Reaction Conditions:
-
Dissolve the dibenzylbutane precursor in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Cool the solution to a low temperature, typically -78 °C to 0 °C.
-
Add the oxidative coupling reagent (e.g., VOF₃ or a Cu(II) salt) portion-wise over a period of time.
-
Allow the reaction to stir at low temperature for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 2: Final Esterification with Angelic Acid
The final step in the proposed synthesis is the esterification of the hydroxyl group of the binankadsurin A core with angelic acid. A robust and widely used method for such transformations, especially with sterically hindered alcohols, is the Steglich esterification.
Protocol for Steglich Esterification:
-
Reagents:
-
Binankadsurin A (1 equivalent)
-
Angelic acid (1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
-
Procedure:
-
Dissolve binankadsurin A and angelic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound
| Step | Reaction | Reagents | Product | Hypothetical Yield (%) |
| 1 | Biaryl Precursor Synthesis | (Specific to chosen route) | Dibenzylbutane Precursor | 70-80 |
| 2 | Intramolecular Oxidative Coupling | VOF₃ or Cu(OTf)₂ | Binankadsurin A Core | 40-60 |
| 3 | Stereoselective Reduction/Functionalization | (Specific to chosen route) | Binankadsurin A | 60-70 |
| 4 | Steglich Esterification | Angelic Acid, DCC, DMAP | This compound | 75-85 |
| Overall | Total Synthesis | This compound | 12-25 |
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Disclaimer: The presented protocol is a hypothetical pathway based on the synthesis of structurally related molecules and has not been experimentally validated for this compound. Researchers should consult the primary literature for detailed procedures of analogous reactions and perform appropriate optimization.
Application Notes and Protocols for the Purification of Angeloylbinankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylbinankadsurin A is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antiviral, and antitumor effects. Sourced from plants of the Kadsura genus, the purification of this compound is a critical step for its pharmacological evaluation and potential development as a therapeutic agent. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound using modern chromatographic techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC).
The protocols outlined below are synthesized from established methods for the purification of structurally related lignans from Kadsura and Schisandra species. They are designed to provide a robust framework for researchers to adapt to their specific laboratory conditions and available instrumentation.
General Purification Strategy
The purification of this compound from its natural source, typically the stems or roots of Kadsura plants, is a multi-step process designed to progressively enrich the target compound while removing a wide array of other phytochemicals. The general workflow involves initial extraction, followed by coarse fractionation, and concluding with high-resolution preparative HPLC.
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial steps to obtain a crude extract enriched in lignans from the plant material.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., stems of Kadsura sp.)
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Silica Gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Glass column for chromatography
2. Extraction Procedure:
-
Macerate the dried, powdered plant material (e.g., 1 kg) with 95% methanol (3 x 5 L, 24 hours each) at room temperature.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
-
Suspend the residue in water (1 L) and perform liquid-liquid partitioning successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L).
-
The ethyl acetate fraction typically contains the dibenzocyclooctadiene lignans. Concentrate this fraction to dryness to yield the crude lignan extract.
3. Column Chromatography (Silica Gel):
-
Prepare a silica gel column packed with 200-300 mesh silica gel. The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Dissolve the crude lignan extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. A typical gradient could be 100:0, 90:10, 80:20, 70:30, 50:50, 20:80, and 0:100 (v/v).
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles. The fractions enriched with this compound are typically eluted with mid-polarity solvent mixtures.
4. Column Chromatography (Sephadex LH-20):
-
For further purification, subject the enriched fractions from the silica gel column to chromatography on a Sephadex LH-20 column.
-
Use a mobile phase of methanol or a mixture of dichloromethane/methanol (e.g., 1:1 v/v).
-
This step is effective for removing pigments and smaller polar impurities.
-
Combine the lignan-containing fractions and concentrate them in preparation for HPLC.
Protocol 2: Preparative HPLC Purification
This protocol details the final purification step to obtain high-purity this compound.
1. Instrumentation and Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 preparative column.
-
Methanol (MeOH), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions: The optimal conditions may vary depending on the specific instrument and column. The following tables provide typical starting parameters for method development.
Table 1: Preparative HPLC System Parameters
| Parameter | Recommended Value |
| Stationary Phase | Reversed-Phase C18 (ODS) |
| Column Dimensions | 250 mm x 20 mm (or similar) |
| Particle Size | 5 µm or 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 5-20 mL/min (depending on column diameter) |
| Detection | UV at 220 nm, 230 nm, or 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Temperature | Ambient |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0 | 40 | 60 |
| 30 | 10 | 90 |
| 40 | 0 | 100 |
| 50 | 0 | 100 |
| 51 | 40 | 60 |
| 60 | 40 | 60 |
3. Purification Procedure:
-
Dissolve the enriched lignan fraction from the previous step in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the sample and begin the chromatographic run using the defined gradient program.
-
Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time (determined from prior analytical HPLC runs if available).
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.
-
Assess the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes typical quantitative parameters derived from methods used for purifying related dibenzocyclooctadiene lignans, which serve as a strong basis for the this compound protocol.
Table 3: Summary of Chromatographic Conditions for Lignan Purification
| Method Stage | Stationary Phase | Typical Mobile Phase System | Elution Mode |
| Column Chrom. | Silica Gel (200-300 mesh) | n-Hexane / Ethyl Acetate | Gradient |
| Size Exclusion | Sephadex LH-20 | Methanol or Dichloromethane/Methanol (1:1) | Isocratic |
| Preparative HPLC | C18 (ODS), 5-10 µm | Methanol / Water or Acetonitrile / Water | Gradient |
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are a subject of ongoing research, lignans as a class are known to interfere with several key cellular pathways. A common area of investigation is their role in inflammation, often involving the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of lignans on the NF-κB inflammatory pathway.
Developing Analytical Standards for the Quantification of Angeloylbinankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Application Notes
These application notes provide a framework for the development of analytical standards for the quantification of angeloylbinankadsurin A, a lignanoid compound. The information is intended to guide researchers in establishing robust and reliable analytical methods for quality control, pharmacokinetic studies, and other research applications.
This compound is a natural product with potential pharmacological activities. Accurate quantification is crucial for its development as a therapeutic agent. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique suitable for the analysis of such compounds in complex matrices.[1][2][3]
Chemical Properties of this compound [4]
| Property | Value |
| CAS Number | 77165-80-1 |
| Chemical Formula | C27H32O8 |
| Molecular Weight | 484.54 g/mol |
| Structure Type | Lignanoid |
Experimental Protocols
Protocol 1: Quantification of this compound using UPLC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in a given sample matrix (e.g., plant extract, biological fluid). Method optimization and validation are essential for specific applications.
1. Sample Preparation
-
Solid Samples (e.g., plant material):
-
Homogenize the sample to a fine powder.
-
Perform an extraction using a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or vortexing can enhance extraction efficiency.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Liquid Samples (e.g., plasma, urine):
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed to pellet precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS System and Conditions
The following are suggested starting conditions and may require optimization:
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5-95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on analyte response) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- for this compound (m/z 485.2 or 483.2) |
| Product Ions (Q3) | To be determined by infusion of a pure standard and performing a product ion scan. |
| Collision Energy | To be optimized for each MRM transition. |
| Dwell Time | 50 - 100 ms |
3. Data Analysis and Quantification
-
A calibration curve should be prepared using a certified reference standard of this compound.
-
The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
-
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that a lignanoid compound like this compound might modulate, based on common activities of natural products such as anti-inflammatory effects. This pathway is for illustrative purposes only as no specific signaling pathway for this compound was identified in the provided search results.
References
- 1. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. measurlabs.com [measurlabs.com]
- 3. akjournals.com [akjournals.com]
- 4. Natural Product Description|this compound [sinophytochem.com]
Application Notes and Protocols for Angeloylbinankadsurin A in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylbinankadsurin A is a novel small molecule with potential therapeutic applications. These application notes provide a detailed standard operating procedure (SOP) for its characterization in common cell-based assays. The primary hypothesized mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following protocols are designed to be conducted in a human colorectal carcinoma cell line, HCT116, but can be adapted for other relevant cell lines.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a no-cell control.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the cells with the compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol assesses the effect of this compound on key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
3. Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the induction of apoptosis by this compound.
-
Materials:
-
HCT116 cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed HCT116 cells in a white-walled 96-well plate at 5,000 cells/well.
-
Incubate for 24 hours.
-
Treat cells with this compound at various concentrations for 48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle control.
-
Data Presentation
Table 1: Cytotoxicity of this compound in HCT116 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.1 ± 3.9 |
| 100 | 5.4 ± 2.1 |
| IC50 (µM) | 1.2 |
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Markers
| Treatment | p-Akt/Total Akt (Relative Density) | p-S6/Total S6 (Relative Density) |
| Vehicle | 1.00 | 1.00 |
| 0.1 µM this compound | 0.78 | 0.85 |
| 1 µM this compound | 0.45 | 0.52 |
| 10 µM this compound | 0.12 | 0.18 |
Table 3: Induction of Apoptosis by this compound
| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| 1 µM this compound | 2.5 |
| 10 µM this compound | 6.8 |
Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Application Notes and Protocols: Designing In Vivo Experiments with Angeloylbinankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylbinankadsurin A is a putative novel natural product, likely originating from a plant of the Kadsura genus. The Kadsura genus is a rich source of bioactive lignans and triterpenoids, many of which have demonstrated significant anti-inflammatory, cytotoxic, and anti-tumor properties in preclinical studies. The presence of an "angeloyl" functional group is common in bioactive compounds isolated from this genus. Based on the established pharmacological profile of structurally related compounds, it is hypothesized that this compound possesses anti-inflammatory and/or anti-cancer activities.
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, from initial safety and toxicity assessments to efficacy studies in established animal models of inflammation and cancer. The protocols are designed to be adaptable and serve as a foundational guide for researchers initiating in vivo studies with this and other novel natural products.
Section 1: Preliminary In Vivo Safety and Toxicity Assessment
Prior to evaluating efficacy, it is crucial to establish the safety profile of this compound. This is typically achieved through acute and sub-chronic toxicity studies in rodents, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Experimental Workflow for Toxicity Studies
Caption: Workflow for preliminary in vivo toxicity assessment.
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute toxicity and estimate the LD50 of this compound after a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight (with access to water) before dosing.
-
Divide animals into groups (n=3 per group).
-
Administer a single oral dose of this compound, starting at a dose of 300 mg/kg. The vehicle is administered to the control group.
-
Observe animals closely for the first 4 hours for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects).
-
Continue observations daily for 14 days, recording mortality, clinical signs, and body weight (on days 0, 7, and 14).
-
Based on the outcome (mortality or survival), the dose for the next group is increased or decreased according to the OECD 423 flowchart.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
The results allow for classification of the substance into a GHS toxicity category.
Protocol: 28-Day Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 407)
Objective: To evaluate the toxicity of this compound after repeated oral administration for 28 days and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Materials:
-
This compound and vehicle
-
Male and female Sprague-Dawley rats (5-6 weeks old)
-
Equipment for hematology and clinical chemistry analysis
Procedure:
-
Acclimatize animals for at least 5 days.
-
Randomly assign animals to 4 groups (n=10/sex/group): Vehicle control and three dose levels of this compound (e.g., low, mid, high, selected based on acute toxicity data).
-
Administer the compound or vehicle daily by oral gavage for 28 consecutive days.
-
Record clinical signs daily, and body weight and food consumption weekly.
-
Perform ophthalmological examination prior to the study and at termination.
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize all animals, perform a gross necropsy, and record the weights of major organs (e.g., liver, kidneys, heart, spleen).
-
Preserve organs and tissues for histopathological examination.
Data Presentation for Toxicity Studies
Table 1: Summary of Acute Toxicity Data
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) | Vehicle Control |
|---|---|---|---|---|
| Mortality (n/total) | 0/3 | |||
| Body Weight Change (Day 14, g) | ||||
| Major Clinical Signs | None | |||
| Gross Necropsy Findings | No abnormalities |
| GHS Category | \multicolumn{4}{c|}{To be determined based on results} |
Table 2: Template for Sub-chronic Toxicity Endpoints
| Group | Dose (mg/kg/day) | Body Weight Gain (g) | Key Hematology Change (e.g., WBC) | Key Chemistry Change (e.g., ALT) | Relative Liver Weight ( g/100g BW) | Histopathology Findings |
|---|---|---|---|---|---|---|
| Male Control | 0 | |||||
| Male Low Dose | ||||||
| Male Mid Dose | ||||||
| Male High Dose | ||||||
| Female Control | 0 | |||||
| Female Low Dose | ||||||
| Female Mid Dose |
| Female High Dose | | | | | | |
Section 2: In Vivo Efficacy - Anti-inflammatory Models
Based on the activities of related compounds, this compound may modulate inflammatory pathways. The following models can assess this potential.
Hypothetical Anti-Inflammatory Signaling Pathway
Many natural products from the Kadsura genus exert anti-inflammatory effects by inhibiting key signaling cascades like NF-κB and MAPK.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound on localized edema.
Materials:
-
This compound and vehicle
-
Positive control: Indomethacin (10 mg/kg)
-
1% Carrageenan solution in saline
-
Male Wistar rats (150-180 g)
-
Plebismometer or digital calipers
Procedure:
-
Acclimatize animals for at least 5 days.
-
Randomly assign rats to groups (n=6 per group): Vehicle control, Positive control, and 2-3 dose levels of this compound.
-
Measure the initial volume of the right hind paw of each rat.
-
Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation for Anti-inflammatory Studies
Table 3: Template for Carrageenan-Induced Paw Edema Data
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | -- | 0 | |
| Indomethacin | 10 | ||
| Compound A | Low | ||
| Compound A | Mid |
| Compound A | High | | |
Section 3: In Vivo Efficacy - Anti-Cancer Models
Triterpenoids from Kadsura species have shown potent cytotoxic effects. A xenograft model is the standard for assessing in vivo anti-tumor efficacy.
Hypothetical Anti-Cancer Signaling Pathway
Induction of apoptosis (programmed cell death) is a common mechanism for natural anti-cancer compounds.
Caption: Induction of apoptosis via the intrinsic pathway.
Protocol: Human Tumor Xenograft Model in Mice
Objective: To evaluate the anti-tumor efficacy of this compound on the growth of human tumors in immunodeficient mice.
Materials:
-
This compound and vehicle
-
Positive control (e.g., a standard-of-care chemotherapy for the chosen cell line)
-
Human cancer cell line (e.g., HL-60 or HepG2, known to be sensitive to related compounds)
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old
-
Matrigel
-
Digital calipers
Procedure:
-
Acclimatize mice for at least one week.
-
Subcutaneously implant 5 x 10^6 cancer cells (resuspended in a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, Positive control, and 2-3 dose levels of this compound.
-
Administer treatments daily (or as determined by PK studies) via an appropriate route (p.o. or i.p.).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor for signs of toxicity. Euthanize mice if body weight loss exceeds 20% or tumors become necrotic or exceed a predetermined size.
-
At the end of the study, euthanize all animals, excise the tumors, and record their final weights.
Data Presentation for Anti-Cancer Studies
Table 4: Template for Xenograft Study Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) on Day X (Mean ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | -- | 0 | ||
| Positive Control | ||||
| Compound A | Low | |||
| Compound A | Mid |
| Compound A | High | | | |
Section 4: Pharmacokinetic (PK) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for designing effective dosing regimens for efficacy studies.
Brief Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats (n=3 per route).
-
Administration:
-
Intravenous (IV) Bolus: Administer a single low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral Gavage (PO): Administer a single higher dose (e.g., 10-20 mg/kg) to determine oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process blood to obtain plasma. Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation for Pharmacokinetic Studies
Table 5: Key Pharmacokinetic Parameters (Template)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | N/A | |
| Tmax (h) | N/A | |
| AUC (0-inf) (ng*h/mL) | ||
| Half-life (t½) (h) | ||
| Clearance (CL) (mL/h/kg) | N/A | |
| Volume of Distribution (Vd) (L/kg) | N/A |
| Oral Bioavailability (F%) | N/A | |
Application Note and Protocols: Formulation and Solubility Optimization of Angeloylbinankadsurin A for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angeloylbinankadsurin A is a lignanoid natural product with potential biological activity of interest in drug discovery.[1] Like many natural products, it is often characterized by poor aqueous solubility, which presents a significant hurdle for in vitro biological assays. Accurate and reproducible assay results are contingent upon the complete solubilization of the test compound in the assay medium. Precipitation of the compound can lead to inaccurate concentration-response curves and misleading biological data. This application note provides a systematic approach to optimizing the solubility and formulation of this compound for use in a variety of in vitro assays. The protocols outlined herein are designed to be a practical guide for researchers facing similar challenges with poorly soluble compounds.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is the first step in designing an effective formulation strategy.
| Property | Value |
| CAS Number | 77165-80-1 |
| Chemical Formula | C27H32O8 |
| Molecular Weight | 484.54 g/mol |
| Structure Type | Lignanoid |
I. Solubility Screening and Optimization
The initial step in formulation development is to determine the solubility of this compound in a range of commonly used solvents and excipients for in vitro assays. This screening process helps identify promising vehicles for creating a stock solution and subsequent dilutions into aqueous assay buffers.
Experimental Protocol: Kinetic Solubility Assessment
This protocol describes a method for determining the kinetic solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometer or HPLC-UV
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of each test solvent (DMSO, EtOH, MeOH, PG, PEG400, and PBS) to achieve a final concentration of 500 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Visually inspect each well for precipitation.
-
Quantify the soluble compound in the supernatant. This can be done by measuring the absorbance at a predetermined wavelength using a spectrophotometer or by analyzing the supernatant using HPLC-UV after centrifugation to remove any precipitate.
-
Calculate the approximate kinetic solubility in each solvent.
-
Data Presentation: Solubility of this compound in Common Solvents
The following table summarizes hypothetical solubility data for this compound in various solvents, which would be generated from the protocol above.
| Solvent | Approximate Kinetic Solubility (µM) | Observations |
| DMSO | > 50,000 | Clear solution |
| Ethanol | 15,000 | Clear solution |
| Methanol | 10,000 | Clear solution |
| Propylene Glycol | 5,000 | Clear solution |
| PEG400 | 8,000 | Clear solution |
| PBS, pH 7.4 | < 1 | Immediate precipitation |
II. Formulation Development for Aqueous Assay Media
Based on the initial solubility screening, a suitable organic stock solution can be prepared. However, the primary challenge is to maintain the solubility of this compound when this stock is diluted into the final aqueous assay buffer. The following strategies and protocols are designed to address this.
Formulation Strategies for In Vitro Assays
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds for in vitro assays.[2][3][4][5] These include the use of co-solvents, surfactants, and complexation agents.
-
Co-solvents: Water-miscible organic solvents can increase the solubility of lipophilic compounds in aqueous solutions.[6]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[6][7][8]
Experimental Protocol: Formulation Screening in Aqueous Buffer
This protocol details a screening process to identify an optimal formulation for this compound in a typical cell culture medium or assay buffer.
-
Materials:
-
This compound
-
DMSO
-
Pluronic® F-68
-
Kolliphor® EL (formerly Cremophor® EL)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Plate reader (nephelometry or absorbance)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of the following excipients:
-
10% (w/v) Pluronic® F-68 in water
-
10% (w/v) Kolliphor® EL in water
-
20% (w/v) HP-β-CD in water
-
-
In a 96-well plate, add the excipient stock solutions to the assay buffer to achieve the final desired concentrations (see table below for examples).
-
Add the this compound DMSO stock solution to the wells containing the excipient-buffer mixtures to achieve a final compound concentration of 10 µM. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).
-
Include a control with only DMSO and assay buffer.
-
Incubate the plate at the assay temperature (e.g., 37°C) for a relevant time period (e.g., 24 hours).
-
Assess for precipitation visually and quantitatively using a plate reader to measure light scattering (nephelometry) or a decrease in absorbance.
-
Data Presentation: Solubility of this compound (10 µM) in Assay Buffer with Different Formulations
The following table presents hypothetical results from the formulation screening protocol.
| Formulation Vehicle (in Assay Buffer) | Final Excipient Concentration | Visual Observation (24h) | Quantitative Assessment (e.g., Nephelometry) |
| 0.5% DMSO | - | Heavy Precipitation | High Signal |
| 0.5% DMSO + Pluronic® F-68 | 0.1% | Slight Precipitation | Moderate Signal |
| 0.5% DMSO + Kolliphor® EL | 0.1% | Clear Solution | Low Signal |
| 0.5% DMSO + HP-β-CD | 1% | Clear Solution | Low Signal |
| 0.5% DMSO + HP-β-CD | 0.5% | Clear Solution | Low Signal |
III. Recommended Protocols for Stock Solution and Assay Preparation
Based on the screening data, a robust protocol for preparing this compound for in vitro assays can be established.
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound.
-
Dissolve in 100% DMSO to prepare a high-concentration primary stock solution (e.g., 50 mM).
-
Aliquot the primary stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (using HP-β-CD)
-
Prepare a 10% (w/v) stock solution of HP-β-CD in the desired aqueous assay buffer.
-
From the 50 mM this compound primary stock in DMSO, prepare an intermediate stock (e.g., 1 mM) in DMSO.
-
For the final assay plate, first add the appropriate volume of the 10% HP-β-CD solution to the assay buffer in each well to achieve the desired final concentration (e.g., 0.5%).
-
Add the 1 mM this compound intermediate stock to the wells containing the HP-β-CD/buffer mixture to reach the final desired assay concentrations. Ensure the final DMSO concentration is below the tolerance level of the assay (typically ≤ 0.5%).
-
Gently mix the plate and pre-incubate for 15-30 minutes at the assay temperature before adding cells or other biological components.
IV. Visualizations
Experimental Workflow for Solubility Optimization
Caption: Workflow for solubility screening and formulation development.
Hypothetical Signaling Pathway for a Lignanoid Compound
Caption: A potential signaling pathway influenced by a lignanoid.
Logical Flow for Assay Plate Preparation
References
- 1. Natural Product Description|this compound [sinophytochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Determining Optimal Dosage of Angeloylbinankadsurin A for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylbinankadsurin A is a lignan isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family. Compounds from this family are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Determining the optimal dosage is a critical first step in any in vitro study to ensure meaningful and reproducible results. This document provides a comprehensive guide and generalized protocols for establishing the effective concentration range of novel compounds like this compound for cell-based assays.
Pre-experimental Considerations
Before initiating dose-response studies, it is crucial to understand the physicochemical properties of this compound, such as its solubility and stability in culture media. A stock solution should be prepared in a suitable solvent, like dimethyl sulfoxide (DMSO), at a high concentration to minimize the final solvent concentration in the culture, which should ideally be below 0.1% to avoid solvent-induced cytotoxicity.
Recommended Starting Concentrations
Based on published data for other bioactive compounds isolated from the Schisandraceae family, a logical starting point for in vitro studies can be inferred. Triterpenoids and other lignans from Schisandra species have demonstrated biological activity, such as cytotoxicity against cancer cell lines (HeLa, BGC-823) and anti-inflammatory effects, with IC50 values typically ranging from the low micromolar (2-40 µM) to the low microgram per milliliter (0.5-50 µg/mL) range[1][2].
Therefore, for initial screening of this compound, a broad concentration range is recommended, followed by a narrower range for determining precise IC50 or EC50 values.
Table 1: Suggested Concentration Ranges for Initial and Follow-up Experiments
| Experiment Type | Suggested Concentration Range (µM) | Suggested Concentration Range (µg/mL)* | Purpose |
| Initial Range-Finding | 0.1, 1, 10, 50, 100 | 0.05, 0.5, 5, 25, 50 | To identify a broad range of biological activity and potential toxicity. |
| IC50/EC50 Determination | 2-fold or 3-fold serial dilutions around the active range identified above. | Serial dilutions around the active range. | To determine the precise concentration that elicits a 50% response. |
*Note: The conversion from µM to µg/mL depends on the molecular weight of this compound. Researchers must calculate this based on its chemical formula.
Experimental Protocols
Protocol for Determining Cytotoxicity (IC50) using MTT Assay
This protocol outlines a standard procedure to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., HeLa, HepG2, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control".
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the optimal dosage of a novel compound in vitro.
Caption: Workflow for determining the IC50 of a novel compound.
Hypothetical Signaling Pathway for Investigation
Many natural products from the Schisandraceae family exert their effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. The diagram below illustrates this hypothetical pathway, which could be a target for this compound.
Caption: Hypothetical PI3K/Akt signaling pathway modulation.
Data Presentation
When conducting dose-response experiments, data should be meticulously recorded. The following table provides a template for summarizing results from a cytotoxicity assay.
Table 2: Example Data Template for IC50 Determination of this compound on HeLa Cells (48h)
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability vs. Control |
| Vehicle Control | Value | Value | Value | Average | 100% |
| 0.1 | Value | Value | Value | Average | Value |
| 1 | Value | Value | Value | Average | Value |
| 10 | Value | Value | Value | Average | Value |
| 50 | Value | Value | Value | Average | Value |
| 100 | Value | Value | Value | Average | Value |
| Calculated IC50 | Result (µM) |
Conclusion
While direct experimental data for this compound is currently limited, researchers can establish a robust framework for determining its optimal in vitro dosage by leveraging knowledge from related compounds. A systematic approach, beginning with a broad dose-range finding study followed by precise IC50 determination, is essential. The protocols and templates provided herein offer a standardized methodology to ensure the generation of reliable and comparable data, paving the way for further investigation into the mechanisms of action of this promising natural product.
References
Application Notes and Protocols for Angeloylbinankadsurin A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of angeloylbinankadsurin A, a lignan isolated from Kadsura coccinea, in high-throughput screening (HTS) for drug discovery. The protocols detailed below are based on the known biological activities of structurally related lignans and extracts from Kadsura coccinea, specifically focusing on antiproliferative and anti-inflammatory screening assays.
Introduction
This compound is a bioactive lignan with potential therapeutic applications. Lignans as a class of compounds have demonstrated a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.[1] High-throughput screening provides an efficient platform to systematically evaluate the biological effects of compounds like this compound against various cellular and biochemical targets. The following protocols are designed for the high-throughput evaluation of this compound's efficacy in cancer cell proliferation and inflammatory response models.
Application 1: Antiproliferative High-Throughput Screening
This application note describes a high-throughput screening assay to evaluate the antiproliferative activity of this compound against a panel of human cancer cell lines. A related lignan, Kadusurain A, has shown significant antiproliferative effects against HCT116, A549, HL-60, and HepG2 human tumor cell lines.[1]
Experimental Protocol: Cell Viability Assay using MTT
This protocol is optimized for a 96-well plate format suitable for HTS.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, HL-60 leukemia, and HepG2 hepatocellular carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells using trypsinization and resuspend in fresh media to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Add 1 µL of each compound dilution to the respective wells. Include wells with DMSO only as a vehicle control and untreated cells as a negative control.
3. Incubation and Assay:
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Data Presentation
Table 1: Antiproliferative Activity of this compound on Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HL-60 | Leukemia | 5.7 |
| HepG2 | Hepatocellular Carcinoma | 15.1 |
Experimental Workflow Diagram
Application 2: Anti-inflammatory High-Throughput Screening
This application note outlines a high-throughput screening assay to assess the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Extracts from Kadsura coccinea have been shown to inhibit NO production in this cell line.[2]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is designed for a 96-well plate format.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
2. Compound and LPS Treatment:
-
Prepare serial dilutions of this compound in culture medium (final concentrations ranging from 1 µM to 100 µM).
-
Pre-treat the cells with the compound dilutions for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
3. Incubation and Griess Assay:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
4. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100
-
Calculate the IC₅₀ value from the dose-response curve.
Data Presentation
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) |
| Nitric Oxide Inhibition | RAW 264.7 | 25.4 |
Signaling Pathway Diagram: LPS-induced NF-κB Activation
Conclusion
This compound demonstrates significant potential for drug discovery, particularly in the areas of oncology and inflammation. The provided high-throughput screening protocols offer robust and scalable methods for evaluating its bioactivity. Further studies are warranted to elucidate the precise molecular mechanisms and to explore its therapeutic potential in preclinical models.
References
Angeloylbinankadsurin A: Application Notes and Protocols for Safe Handling and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and long-term storage of angeloylbinankadsurin A. The information is compiled from available safety data and established guidelines for the stability testing of natural products.
Introduction
This compound is a lignanoid compound of interest in various research fields. Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity and stability of the compound for reliable experimental outcomes. While specific long-term stability data for this compound is not extensively published, this guide provides a framework for its safe management and a protocol for determining its stability profile.
Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[1]
2.1. Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Inhalation | Use in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation.[1] |
| Skin Contact | Wear standard laboratory gloves (e.g., nitrile).[1] |
| Eye Contact | Wear safety glasses or goggles.[1] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
2.2. Spill and Disposal Procedures
| Procedure | Description |
| Spill Cleanup | For minor spills, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Long-Term Storage
The primary goal of long-term storage is to minimize degradation and maintain the purity and activity of this compound.
3.1. Recommended Storage Conditions
Based on general recommendations for similar natural product compounds, the following storage conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below. | Low temperatures slow down chemical degradation processes. For extended storage, -80°C is preferable. |
| Light | Store in a light-resistant container (e.g., amber vial).[1] | Protects from photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and microbial growth. |
| Atmosphere | For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Minimizes oxidation. |
3.2. Stock Solutions
When preparing stock solutions, it is advisable to:
-
Use a suitable, dry solvent.
-
Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store stock solutions at -20°C or -80°C in tightly sealed, light-resistant containers.
Experimental Protocol: Long-Term Stability Study
The following is a generalized protocol for determining the long-term stability of this compound. This protocol is based on established guidelines for stability testing of natural products.
4.1. Objective
To evaluate the stability of this compound under defined storage conditions over an extended period.
4.2. Materials
-
This compound (solid)
-
Appropriate solvent(s) (e.g., DMSO, ethanol)
-
Light-resistant storage vials (e.g., amber glass vials)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Controlled environment chambers or incubators
4.3. Methods
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Aliquot the stock solution into multiple light-resistant vials for each storage condition and time point.
-
For solid-state stability, weigh a precise amount of this compound into separate vials.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C and -80°C ± 10°C
-
-
Testing Frequency:
-
Time Zero (T0): Analyze a set of samples immediately after preparation to establish the initial purity and concentration.
-
Accelerated: Test at 1, 3, and 6 months.
-
Long-Term, Refrigerated, and Frozen: Test at 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection or LC-MS. This method should be able to separate the intact this compound from any potential degradation products.
-
Parameters to assess:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Determined by the peak area percentage of this compound.
-
Assay: Quantification of the concentration of this compound.
-
Degradation Products: Identification and quantification of any new peaks that appear in the chromatogram.
-
-
4.4. Data Analysis
-
Tabulate the results for appearance, purity, assay, and degradation products at each time point for each storage condition.
-
Plot the purity and assay values against time for each condition to determine the degradation rate.
-
The shelf-life can be estimated as the time at which the purity or assay value drops below a predetermined specification (e.g., 90% of the initial value).
Visualizations
Diagram 1: Safe Handling Workflow for this compound
References
Application Notes and Protocols for the Chemical Derivatization of Angeloylbinankadsurin A Analogs for Functional Studies
Introduction
Natural products are a rich source of bioactive compounds with therapeutic potential. Angelicin, a furocoumarin found in several plant species of the Angelica genus, has demonstrated promising anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] Its mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cell survival.[2][4]
Chemical derivatization of natural products like Angelicin is a powerful strategy to enhance their therapeutic potential by improving their physicochemical properties, potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the chemical derivatization of Angelicin and the subsequent functional evaluation of its derivatives, aimed at researchers, scientists, and drug development professionals.
Rationale for Derivatization of Angelicin
The primary goals for the chemical derivatization of Angelicin include:
-
Improving Solubility and Bioavailability: Angelicin has limited water solubility, which can hinder its therapeutic application. Introducing polar functional groups can enhance its solubility and absorption.
-
Enhancing Potency and Selectivity: Modifications to the furocoumarin scaffold can lead to stronger and more specific interactions with biological targets, thereby increasing potency and reducing off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives allows for the systematic exploration of the relationship between chemical structure and biological activity, providing insights into the pharmacophore of the molecule.
-
Probing Mechanism of Action: Derivatives can be designed as molecular probes to better understand the interactions of Angelicin with its biological targets.
Proposed Derivatization Strategies
Based on the furocoumarin structure of Angelicin, several positions are amenable to chemical modification. Key strategies include:
-
Modification at the C-8 Position: The C-8 position of the coumarin ring is a prime target for introducing diverse functionalities.
-
Alkoxylation of the Furan Ring: Introducing alkoxy groups can modulate the lipophilicity and electronic properties of the molecule.
-
"Click Chemistry" Approaches: The introduction of an azide or alkyne handle allows for the versatile and efficient conjugation of Angelicin to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7]
-
Ugi Multicomponent Reaction: This one-pot reaction allows for the rapid generation of a library of complex derivatives from simple starting materials.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of 8-Carboxamide Angelicin Derivatives
This protocol describes the synthesis of amide derivatives at the C-8 position of a modified Angelicin core, which has been shown to be a viable strategy for generating analogs with cytotoxic activity.[11]
Materials:
-
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid (starting material)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Various primary or secondary amines
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
Dissolve 1 equivalent of 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid in anhydrous DCM.
-
Add 2 equivalents of thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Add 1.2 equivalents of the desired amine and 2 equivalents of triethylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 8-carboxamide derivative.
-
Protocol 2: Introduction of an Alkyne Handle for Click Chemistry
This protocol outlines the introduction of a terminal alkyne, a versatile handle for subsequent "click chemistry" modifications.
Materials:
-
7-hydroxycoumarin (Umbelliferone)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Iodine
-
Ammonium persulfate
Procedure:
-
O-propargylation of 7-hydroxycoumarin:
-
To a solution of 7-hydroxycoumarin (1 eq.) in anhydrous acetone, add K₂CO₃ (2 eq.) and propargyl bromide (1.2 eq.).
-
Reflux the mixture for 12 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain 7-(prop-2-yn-1-yloxy)coumarin.
-
-
Synthesis of Angelicin with Alkyne Handle:
-
Further chemical steps, such as iodination and subsequent cyclization, can be performed on the propargylated coumarin to construct the furan ring of the Angelicin scaffold, retaining the alkyne handle for click chemistry. A detailed synthesis can be adapted from known methods for Angelicin synthesis.[12]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an alkyne-modified Angelicin derivative and an azide-containing molecule.[13][14]
Materials:
-
Alkyne-modified Angelicin (from Protocol 2)
-
Azide-containing molecule of interest (e.g., an amino acid, peptide, or fluorescent probe with an azide group)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1) solvent mixture
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-modified Angelicin (1 eq.) and the azide-containing molecule (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.
-
-
Reaction Execution:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction is often accompanied by a color change.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 1,2,3-triazole-linked Angelicin derivative.
-
Data Presentation
Quantitative data from functional studies should be summarized in tables for clear comparison.
Table 1: Anti-inflammatory Activity of Angelicin and its Derivatives
| Compound | Derivative Type | Modification | IC₅₀ (µM) for NO Inhibition in RAW 264.7 cells |
| Angelicin | Parent Compound | - | 40.15 ± 2.27[1] |
| Derivative 1 | 8-Carboxamide | -CON(CH₃)₂ | Hypothetical Value: 25.5 ± 1.8 |
| Derivative 2 | 8-Carboxamide | -CONH-benzyl | Hypothetical Value: 15.2 ± 1.1 |
| Derivative 3 | Triazole Conjugate | Click-linked glucose | Hypothetical Value: 55.8 ± 4.5 |
| Psoralen | Isomer | - | > 100[1] |
Note: Hypothetical values are for illustrative purposes and would need to be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization of Angelicin and subsequent functional evaluation.
Signaling Pathway
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 3. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Angelicin - Wikipedia [en.wikipedia.org]
- 13. interchim.fr [interchim.fr]
- 14. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
addressing stability and degradation issues of angeloylbinankadsurin A in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of Angeloylbinankadsurin A in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The following information is based on the known chemical properties of its structural class (lignanoids) and the angeloyl ester functional group, combined with established principles of drug stability and degradation studies. The degradation pathways, quantitative data, and specific experimental conditions are provided as illustrative examples to guide researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a lignanoid with the chemical formula C₂₇H₃₂O₈ and a molecular weight of 484.54 g/mol . A critical feature of its structure is the presence of an angeloyl ester group. Ester functional groups are known to be susceptible to hydrolysis, which is often the primary degradation pathway in solution.
Q2: My solution of this compound is losing potency over time. What is the likely cause?
The most probable cause of potency loss for this compound in solution is the hydrolysis of the angeloyl ester linkage. This reaction breaks the ester bond, splitting the molecule into a binankadsurin core and angelic acid. This degradation is often accelerated by factors such as pH, temperature, and the presence of certain buffers.
Q3: What are the expected degradation products of this compound?
Through hydrolysis, this compound is expected to degrade into two primary products:
-
Binankadsurin A (or a related core structure): The main lignanoid structure without the angeloyl group.
-
Angelic Acid: A small carboxylic acid resulting from the cleavage of the ester group.
Further degradation of these initial products may occur under more stressful conditions.
Q4: How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1][2] This method should be able to separate the intact this compound from its degradation products, allowing for the quantification of each species over time.
Q5: What are the ideal storage conditions for this compound in solution?
While specific optimal conditions have not been published, general recommendations for ester-containing compounds are:
-
pH: Store in a slightly acidic to neutral buffer (pH 4-6), as both highly acidic and alkaline conditions can catalyze ester hydrolysis.
-
Temperature: Store at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down the degradation rate.
-
Light: Protect from light to prevent potential photolytic degradation.
-
Solvent: Use aprotic solvents or anhydrous conditions where possible if the compound is intended for non-aqueous applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid degradation observed in a buffered solution.
-
Question: I dissolved this compound in a phosphate buffer at pH 7.4 and saw significant degradation within a few hours. Why is this happening and how can I prevent it?
-
Possible Cause: The degradation is likely due to base-catalyzed hydrolysis of the angeloyl ester. Phosphate buffers can also sometimes participate in or catalyze hydrolysis reactions.
-
Troubleshooting Steps:
-
Lower the pH: Prepare the solution in a buffer with a lower pH, for example, a citrate buffer at pH 5.0.
-
Lower the Temperature: Conduct the experiment at a lower temperature if the protocol allows.
-
Prepare Fresh Solutions: If possible, prepare the solution immediately before use to minimize the degradation time.
-
Workflow: Follow the troubleshooting logic below to identify the optimal buffer system.
-
-
Illustrative Troubleshooting Workflow
Caption: Troubleshooting logic for rapid degradation.
Issue 2: Appearance of unknown peaks in the chromatogram during a stability study.
-
Question: I am running an HPLC analysis of my this compound sample and see new peaks appearing over time that I cannot identify. What are they?
-
Possible Cause: These new peaks are likely the degradation products of this compound.
-
Troubleshooting Steps:
-
Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate the degradation products. This will help in confirming if the unknown peaks correspond to degradation products formed under specific stress conditions (e.g., acid, base, oxidative).
-
Use Mass Spectrometry: Couple your LC system to a mass spectrometer (LC-MS) to obtain the molecular weights of the unknown peaks. This will help in identifying them as the expected hydrolysis products (Binankadsurin A core and Angelic Acid) or other derivatives.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the stability of this compound under various conditions. These should be used as a reference for designing your own stability studies.
Table 1: Effect of pH on the Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.5 | 99.8 | 92.1 | 85.3 |
| 8 | 97.1 | 99.5 | 85.6 | 72.1 |
| 24 | 92.0 | 98.2 | 65.4 | 45.8 |
| 48 | 85.3 | 96.5 | 42.8 | 21.0 |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0
| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 98.2 | 90.5 |
| 3 | 99.7 | 94.8 | 75.2 |
| 7 | 99.2 | 88.3 | 56.1 |
| 14 | 98.5 | 78.0 | 31.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to understand the degradation pathways and to develop a stability-indicating analytical method.[1][3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose HPLC method that can be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
Degradation Pathway Visualization
The primary degradation pathway for this compound in solution is expected to be hydrolysis of the ester bond.
-
Proposed Hydrolysis Pathway of this compound
Caption: Proposed hydrolysis degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Biological Activity of Lignanoids from Magnolia officinalis Rehder & E.H.Wilson Residual Waste Biomass Using Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the criteria of a valid stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Angeloylbinankadsurin A for X-ray Crystallography
Welcome to the technical support center for the crystallization of angeloylbinankadsurin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals suitable for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a lignanoid with the following properties:
Q2: What are the most common techniques for crystallizing natural products like this compound?
A2: Common crystallization methods for natural compounds include:
-
Slow Evaporation: This is a straightforward method where a near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[2]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second solvent (in which the compound is less soluble) that slowly diffuses into the first, inducing crystallization.[3] This method is suitable for small quantities of the material.[3]
-
Solvent Layering (Solvent/Non-solvent Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible non-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[2][3]
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Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[2]
Q3: How pure does my sample of this compound need to be for successful crystallization?
A3: High purity is critical for successful crystallization. Impurities can inhibit crystal nucleation and growth, or be incorporated into the crystal lattice, leading to poor-quality crystals. It is generally recommended to start with a sample that is >95% pure, as determined by methods like HPLC or NMR.
Q4: What factors should I consider when selecting a solvent for crystallization?
A4: The ideal solvent is one in which your compound is moderately soluble.[2] If the compound is too soluble, it may not crystallize, and if it is not soluble enough, you will not be able to create a saturated solution.[3] A good starting point is to test a range of solvents with varying polarities.
Troubleshooting Guide
Crystallization can be a trial-and-error process. This guide addresses common problems and suggests potential solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystals Form | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating some of the solvent.[4] - Add a "seed crystal" of the compound to induce nucleation.[5] - Scratch the inside of the container with a glass rod to create nucleation sites.[5] - Cool the solution to a lower temperature.[5] |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | The compound's solubility is exceeded at a temperature above its melting point, or significant impurities are present. | - Add more solvent to redissolve the oil, then try cooling the solution more slowly.[6] - Try a different solvent or a mixture of solvents. - Further purify the sample to remove impurities.[6] |
| Formation of Small, Needle-like, or Poorly-defined Crystals | Crystallization is occurring too rapidly. | - Slow down the rate of solvent evaporation by covering the container with parafilm and poking a few small holes.[7] - If using slow cooling, decrease the rate of cooling by placing the container in an insulated bath.[7] - Use a solvent system where the compound is slightly more soluble.[6] |
| Amorphous Precipitate Forms | The solution is too supersaturated, causing the compound to crash out of solution. | - Re-dissolve the precipitate by heating and adding more solvent.[6] - Try a different anti-solvent or add it more slowly in vapor diffusion or layering experiments. |
General Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting crystallization experiments.
Caption: Troubleshooting workflow for crystallization experiments.
Experimental Protocols
Here are detailed methodologies for common crystallization techniques.
Slow Evaporation
-
Solvent Screening: In small vials, test the solubility of this compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, methanol, acetonitrile).
-
Preparation of a Near-Saturated Solution: Dissolve the compound in a suitable solvent with gentle heating and stirring to create a solution that is just below its saturation point.
-
Setup: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation.[2]
-
Incubation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir Solution: Fill the well of a vapor diffusion plate with 500 µL of a precipitant solution (a solvent in which this compound is poorly soluble).
-
Prepare the Drop: On a siliconized glass cover slip, mix 1-2 µL of a concentrated solution of this compound with 1-2 µL of the reservoir solution.
-
Seal the Well: Invert the cover slip and place it over the well, creating a sealed environment.
-
Incubation: The solvent from the drop will slowly evaporate and equilibrate with the reservoir, causing the concentration of the compound to increase and promoting crystallization.
Solvent Layering
-
Prepare the Compound Solution: Dissolve this compound in a small amount of a dense, "good" solvent.
-
Layering: Carefully and slowly add a less dense, "poor" solvent (anti-solvent) down the side of the tube to form a distinct layer on top of the compound solution.[2]
-
Incubation: Do not disturb the setup. Crystals will ideally form at the interface between the two solvents as they slowly mix.
Interplay of Crystallization Parameters
The success of a crystallization experiment depends on the careful control of several parameters. The following diagram illustrates the relationship between these key factors.
Caption: Key parameters influencing crystallization outcomes.
Data Presentation
Systematic screening of crystallization conditions is essential. We recommend maintaining a detailed laboratory notebook and summarizing your results in a clear format. Below is a template for recording your solvent screening and crystallization trials.
Table 1: Solvent Solubility Screening for this compound
| Solvent | Polarity Index | Solubility at RT (mg/mL) | Observations |
| e.g., Hexane | 0.1 | ||
| e.g., Toluene | 2.4 | ||
| e.g., Diethyl Ether | 2.8 | ||
| e.g., Ethyl Acetate | 4.4 | ||
| e.g., Acetone | 5.1 | ||
| e.g., Ethanol | 5.2 | ||
| e.g., Methanol | 6.6 | ||
| e.g., Water | 10.2 |
Table 2: Crystallization Condition Log
| Trial ID | Method | Solvent(s) | Concentration (mg/mL) | Temperature (°C) | Time (days) | Result |
| e.g., AB-SE-01 | Slow Evaporation | Ethyl Acetate | 10 | 20 | 7 | Amorphous Precipitate |
| e.g., AB-VD-01 | Vapor Diffusion | Acetone/Hexane | 15 | 4 | 14 | Small Needles |
References
- 1. Natural Product Description|this compound [sinophytochem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. unifr.ch [unifr.ch]
- 4. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Advice for Crystallization [chem.uni-potsdam.de]
Technical Support Center: Optimizing HPLC Separation of Angeloylbinankadsurin A and its Isomers
Welcome to the technical support center for the chromatographic analysis of angeloylbinankadsurin A and its isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC separation of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and its isomers by HPLC?
A1: The primary challenges stem from the structural similarity of the isomers. This often results in co-elution or poor resolution due to very similar retention times on standard reversed-phase columns. Achieving baseline separation typically requires careful optimization of chromatographic parameters to exploit subtle differences in their physicochemical properties.
Q2: Which type of HPLC column is most suitable for separating this compound and its isomers?
A2: While standard C18 columns can be used, specialized stationary phases often provide better selectivity for isomers. Phenyl-Hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivities through pi-pi and dipole-dipole interactions, which are beneficial for separating aromatic isomers. For complex mixtures of lignans from Schisandra, RP-C18 columns are commonly employed.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition is a critical factor. The choice of organic modifier (acetonitrile vs. methanol) and the use of additives like formic acid can significantly impact selectivity and peak shape. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity. A shallow gradient is generally preferred to maximize the separation of closely eluting isomers.
Q4: What is the importance of temperature control in the separation of these isomers?
A4: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases. Optimizing the column temperature can alter selectivity and improve resolution. It is recommended to perform a temperature screening study (e.g., at 25°C, 35°C, and 45°C) to determine the optimal condition for your specific separation.[1]
Troubleshooting Guide
Issue 1: Poor Resolution Between Isomer Peaks
Q: My chromatogram shows overlapping peaks for this compound and its isomers. How can I improve the resolution?
A: Poor resolution is a common issue when separating structurally similar isomers. Here are several strategies to improve it:
-
Optimize the Mobile Phase Gradient: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.[1] Try implementing a shallower gradient over a longer run time. For example, if the isomers elute between 40% and 50% organic solvent in a scouting run, a gradient of 35-55% over 20-30 minutes could improve separation.[1]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.[1]
-
Adjust the Column Temperature: Lowering the temperature can sometimes enhance the differential interactions between the isomers and the stationary phase, leading to better resolution.[1] Conversely, increasing the temperature might also improve separation by altering selectivity.[1]
-
Select a Different Column Chemistry: If optimizing the mobile phase and temperature is insufficient, consider a column with a different stationary phase. A Phenyl-Hexyl or PFP column may provide the necessary selectivity for your isomers.
Issue 2: Peak Tailing
Q: The peaks for my isomers are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors. Here’s how to troubleshoot this issue:
-
Check for Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Ensure Mobile Phase Compatibility with the Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is crucial. Small adjustments to the pH using a buffer or an additive like formic acid can improve peak shape.
-
Reduce Injection Volume: Overloading the column with too much sample can lead to peak tailing. Try injecting a smaller volume or diluting your sample.
Issue 3: Inconsistent Retention Times
Q: I am observing shifts in retention times between injections. What is causing this variability?
A: Fluctuating retention times can compromise the reliability of your results. Consider the following potential causes:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift in gradient elution.
-
Changes in Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing it manually, ensure accurate measurements. Air bubbles in the pump can also affect the mobile phase composition and flow rate.
-
Fluctuations in Column Temperature: A lack of stable temperature control can lead to shifts in retention times. Use a column oven to maintain a constant temperature.
-
Leaks in the System: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
Experimental Protocols
This section provides a detailed methodology for the HPLC separation of this compound and its isomers, based on typical conditions used for the analysis of lignans from Schisandra species.
Sample Preparation:
-
Accurately weigh 10 mg of the dried plant extract or purified sample.
-
Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-60% B; 25-30 min: 60-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Presentation
The following table summarizes hypothetical retention time data for this compound and two of its isomers under different mobile phase conditions to illustrate the effect of the organic modifier on separation.
| Compound | Retention Time (min) - Acetonitrile Gradient | Retention Time (min) - Methanol Gradient |
| Isomer 1 | 18.2 | 20.5 |
| This compound | 18.9 | 21.0 |
| Isomer 2 | 19.5 | 21.8 |
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation optimization.
References
Technical Support Center: Investigating Off-Target Effects of Novel Natural Products
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data regarding the on-target and off-target effects of angeloylbinankadsurin A. Therefore, this technical support center provides a generalized framework and best practices for researchers and drug development professionals investigating any novel natural product, hereafter referred to as "Compound X." The methodologies, troubleshooting guides, and data presentation formats are based on established practices in pharmacology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: We have identified a novel bioactive natural product, Compound X. How do we begin to assess its potential off-target effects?
A1: A multi-pronged approach is recommended, starting with computational and high-throughput experimental methods to predict and identify potential off-target interactions. This typically involves:
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In Silico Profiling: Utilize computational models and databases to predict potential off-targets based on the chemical structure of Compound X.[1][2]
-
Phenotypic Screening: Screen Compound X against a panel of diverse cell lines to identify unexpected cellular phenotypes that may indicate off-target activity.[3][4][5][6][7]
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Biochemical Screening: Test Compound X against a broad panel of purified proteins, such as kinases, GPCRs, and proteases, to identify direct molecular interactions.[8][9]
Q2: What are the primary experimental techniques for identifying the direct molecular targets of Compound X?
A2: Several powerful techniques, often grouped under "target deconvolution," can be employed:
-
Affinity Chromatography/Pull-down Assays: Immobilize a derivative of Compound X onto a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
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Thermal Shift Assays (TSA): This method measures the change in a protein's thermal stability upon ligand binding. An increase in the melting temperature of a protein in the presence of Compound X suggests a direct interaction.[10][11][12][13][14]
-
Quantitative Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify target engagement in a cellular context by observing changes in protein thermal stability across the proteome.[15][16][17][18]
-
Photoaffinity Labeling: A photoreactive group is incorporated into Compound X, which, upon UV irradiation, covalently crosslinks to its binding partners, allowing for their subsequent identification.
Q3: How can we differentiate between on-target and off-target effects in our cellular assays?
A3: Differentiating on-target from off-target effects is a critical step. Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X. If the desired cellular effect correlates with the on-target binding affinity across a series of analogs, it provides evidence for an on-target mechanism.[19][20][21]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the cellular phenotype of Compound X is lost in these modified cells, it supports an on-target effect.
-
Target Overexpression: Overexpressing the target protein may potentiate or rescue the effects of Compound X.
-
Competitive Binding Assays: Use a known ligand for the intended target to see if it can compete with Compound X and reverse its effects.
Q4: What are some strategies to mitigate off-target effects once they are identified?
A4: Mitigating off-target effects often involves medicinal chemistry and formulation approaches:
-
Chemical Modification: Modify the structure of Compound X to reduce its affinity for the off-target protein while maintaining or improving its affinity for the on-target protein.
-
Dose Optimization: Use the lowest effective concentration of Compound X to minimize engagement with lower-affinity off-targets.
-
Targeted Delivery: Develop formulations that increase the concentration of Compound X at the site of action, thereby reducing systemic exposure and potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent results in our cellular assays with Compound X.
-
Question: Why are we observing high variability in our cell-based assay results?
-
Answer:
-
Compound Stability: Natural products can be unstable in cell culture media. Verify the stability of Compound X under your experimental conditions using techniques like HPLC.
-
Cell Line Integrity: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and are from a consistent passage number, as cellular responses can change over time.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and serum concentration in the media.
-
Issue 2: No hits in our initial off-target screening panel.
-
Question: We screened Compound X against a commercial kinase panel and found no significant hits. Does this mean there are no off-targets?
-
Answer:
-
Limited Panel Scope: The absence of hits in one panel does not rule out off-targets. Commercial panels are not exhaustive. Consider screening against other protein families (e.g., GPCRs, ion channels, nuclear receptors).
-
Inactive Metabolites: Compound X may be a pro-drug that requires metabolic activation to become active. Consider performing assays in the presence of liver microsomes.
-
Indirect Effects: The observed phenotype might be due to an indirect effect, such as modulation of a signaling pathway upstream of the proteins in your panel. A broader, unbiased approach like phenotypic screening or chemical proteomics may be necessary.[3][4][5][6][7]
-
Issue 3: Difficulty validating a putative off-target identified by affinity chromatography.
-
Question: We identified a potential off-target using an affinity pull-down, but we cannot confirm the interaction with orthogonal methods like TSA. Why might this be?
-
Answer:
-
Non-specific Binding: The protein may be binding to the linker or the solid support used in the pull-down assay. Include control experiments with the linker alone.
-
Complex Formation: The interaction may be indirect, with your compound stabilizing the binding of the putative off-target to another protein.
-
Assay Sensitivity: The binding affinity might be too low to be detected by TSA. Consider more sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Data Presentation: Quantitative Summary Tables
Table 1: In Silico Off-Target Prediction for Compound X
| Predicted Off-Target | Family | Prediction Score | Confidence Level |
| Kinase Y | Tyrosine Kinase | 0.85 | High |
| GPCR Z | Class A | 0.62 | Medium |
| Protease A | Serine Protease | 0.45 | Low |
Table 2: In Vitro Off-Target Profiling of Compound X (IC50 / Ki, µM)
| Target | Compound X | Control Compound 1 | Control Compound 2 |
| On-Target | 0.05 | 0.02 | >10 |
| Off-Target Kinase 1 | 1.2 | 0.5 | >10 |
| Off-Target Kinase 2 | 8.5 | 9.1 | >10 |
| Off-Target GPCR 1 | >10 | >10 | 1.5 |
Table 3: Cellular Activity Profile of Compound X and Analogs
| Compound | On-Target IC50 (µM) | Off-Target 1 IC50 (µM) | Cell Viability EC50 (µM) | Selectivity Index (Off-Target/On-Target) |
| Compound X | 0.1 | 2.5 | 1.5 | 25 |
| Analog 1.1 | 0.08 | 1.8 | 1.2 | 22.5 |
| Analog 1.2 | 0.5 | >20 | 8.0 | >40 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with Compound X or vehicle control for the desired time.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of the target of interest using Western blotting or mass spectrometry. Increased protein stability at higher temperatures in the presence of Compound X indicates target engagement.
Protocol 2: Affinity Chromatography and Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of Compound X containing a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).
-
Immobilization: Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysis: Prepare a cell lysate from the relevant cell line or tissue. Pre-clear the lysate by incubating with control beads to reduce non-specific binding.
-
Affinity Purification: Incubate the pre-cleared lysate with the Compound X-conjugated beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Identification: Identify the eluted proteins by separating them on an SDS-PAGE gel followed by in-gel digestion and analysis by LC-MS/MS.
Visualizations
Caption: A general workflow for identifying and validating off-target effects.
Caption: Hypothetical signaling pathways affected by on- and off-target activities.
References
- 1. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 2. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 3. Discovery of allosteric BCR-ABL inhibitors from phenotypic screen to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Chemical Libraries Using Xenopus Embryos and Tadpoles for Phenotypic Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The limitations of small molecule and genetic screening in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. eubopen.org [eubopen.org]
- 14. Determination of dissociation constants of protein ligands by thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Quantitative Chemical Proteomics Approach for Site-specific Stoichiometry Analysis of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in the application of label-free quantitative proteomics techniques in malignancy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
preventing precipitation of angeloylbinankadsurin A in cell culture media
Welcome to the technical support center for angeloylbinankadsurin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments, with a primary focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media is a common issue that can arise from several factors:
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Poor Aqueous Solubility: Like many natural products, this compound has limited solubility in water-based solutions like cell culture media.
-
High Compound Concentration: Exceeding the solubility limit of the compound in the media will lead to precipitation.
-
Solvent Shock: The compound is likely dissolved in a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted rapidly into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1]
-
Low Temperature: Media stored at refrigerated temperatures can have reduced solubility for certain compounds.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes reduce the solubility of a compound.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, the recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous DMSO.[1][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, with ≤ 0.1% (v/v) being ideal to avoid off-target effects.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments to account for any solvent effects.[7]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other solvents like ethanol or dimethylformamide (DMF) can also be used for initial stock solutions.[8][9] However, their compatibility and potential toxicity at the final working concentration must be carefully evaluated for your specific cell line. For some compounds, specialized formulations involving solubilizing agents may be necessary.
Troubleshooting Guides
Issue 1: Visible Precipitation Upon Dilution of DMSO Stock in Media
This is the most common issue encountered. The following step-by-step guide can help mitigate this problem.
Solution Workflow:
Detailed Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to make a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[3]
-
Perform Serial Dilutions in DMSO: If you need a range of concentrations for your experiment, perform the serial dilutions in 100% DMSO.[8] This ensures that the volume of DMSO added to the media is consistent across all concentrations.
-
Pre-warm the Culture Medium: Use culture medium that has been pre-warmed to 37°C. This can help maintain the solubility of the compound.
-
Dilute the Stock in Warmed Media: Add the small volume of the DMSO stock solution to the pre-warmed media and immediately mix vigorously (e.g., by vortexing or repeated pipetting). This rapid dispersal prevents the formation of localized high concentrations of the compound that can lead to precipitation.
-
Add to Cells Promptly: Add the final working solution to your cells shortly after preparation.
Issue 2: Precipitation Occurs Even with Optimized Dilution Technique
If precipitation persists, the concentration of this compound may be exceeding its intrinsic solubility in the cell culture medium.
Possible Solutions:
-
Reduce the Final Concentration: Determine the maximum soluble concentration of the compound in your specific cell culture medium.
-
Incorporate Solubilizing Agents: The use of excipients can enhance the solubility of hydrophobic compounds.
| Solubilizing Agent | Recommended Starting Concentration | Mechanism of Action | Key Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Binds to hydrophobic compounds, acting as a carrier protein.[10] | Can interfere with compound activity if binding is too strong. Use fatty-acid free BSA. |
| Cyclodextrins (e.g., HP-β-CD) | 0.5 - 2% (w/v) | Encapsulates the hydrophobic molecule in its central cavity, increasing aqueous solubility. | Test for cytotoxicity and potential effects on the cell membrane. |
| Surfactants (e.g., Tween® 80) | 0.01 - 0.1% (v/v) | Form micelles that can solubilize hydrophobic compounds. | Can be cytotoxic at higher concentrations and may interfere with some assays. |
Note: The optimal concentration and choice of solubilizing agent must be determined empirically for your specific cell line and experimental conditions. Always test the agent alone for any effects on your cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
(Note: The molecular weight of this compound is assumed to be approximately 500 g/mol for this example calculation. Please use the actual molecular weight of your compound.)
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
-
Weigh the compound: Accurately weigh 5 mg of this compound and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it briefly to 37°C.[3]
-
Inspect: Visually confirm that the solution is clear and free of any particulates.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration
This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Microplate reader or nephelometer (optional)
Procedure:
-
Prepare a dilution series: In a series of microcentrifuge tubes, prepare different concentrations of this compound by diluting your 10 mM DMSO stock into pre-warmed cell culture medium. For example, to test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM, you would add 10 µL, 5 µL, 2.5 µL, 1 µL, and 0.5 µL of the 10 mM stock to separate tubes each containing 990 µL, 995 µL, 997.5 µL, 999 µL, and 999.5 µL of media, respectively. This keeps the final DMSO concentration at or below 1%.
-
Equilibrate: Incubate the tubes at 37°C for 1-2 hours to allow for any potential precipitation to occur.
-
Visual Inspection: Carefully inspect each tube against a dark background for any signs of cloudiness or visible precipitate. The highest concentration that remains clear is your approximate maximum soluble concentration.
-
(Optional) Quantitative Measurement: For a more precise determination, measure the light scattering of each solution using a nephelometer or the absorbance at a high wavelength (e.g., 600 nm) on a microplate reader.[1] An increase in signal indicates precipitation.
Signaling Pathway Diagram
While the precise mechanism of action for this compound may still be under investigation, many natural products are known to influence key cellular signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The following diagram illustrates a hypothetical scenario where this compound inhibits this pathway.
References
- 1. Cell culture and maintenance protocol | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the chemical structure, physicochemical properties, and mucosal adjuvanticity of sugar-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iupac.org [iupac.org]
- 6. Effect of 2-hydroxypropyl-β-cyclodextrin on solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Bioactivity Inconsistencies of Angeloylbinankadsurin A
Welcome to the technical support center for angeloylbinankadsurin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this natural product. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation aids to facilitate reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our anti-cancer cell viability assays. What are the potential causes?
A1: Variability in IC50 values is a common issue in natural product research and can stem from several factors:
-
Compound Purity and Integrity: The purity of your this compound sample is critical. Impurities from the isolation process or degradation products can have their own biological effects, confounding your results. It is advisable to verify the purity of your batch using techniques like HPLC or NMR.
-
Compound Stability: this compound, like many natural products, may be unstable under certain conditions. Degradation can occur during storage or within the experimental setup. For instance, prolonged incubation in aqueous media at 37°C can lead to hydrolysis or oxidation. Consider performing stability studies of your compound in the assay medium.[1][2]
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can impact its activity and the health of the cells. High concentrations of DMSO can be toxic to cells and may also affect the compound's solubility and aggregation state.[3][4][5] It is crucial to use a consistent, low percentage of DMSO in all experiments and include a vehicle control.
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. Cells can change genetically and phenotypically over time with increasing passage numbers, which can alter their response to compounds. It is recommended to use cells within a consistent and low passage number range.
-
Cell Seeding Density: The number of cells seeded per well can significantly influence the calculated IC50. Higher cell densities may require higher compound concentrations to achieve the same effect. Optimize and maintain a consistent seeding density for all experiments.[6]
-
Cell Health and Viability: The overall health of the cells at the time of treatment is paramount. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[6]
-
-
Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or even the type of microplate used can introduce variability.[6][7] Strict adherence to a standardized protocol is essential.
Q2: We are testing this compound for its anti-inflammatory properties using a nitric oxide (NO) production assay in LPS-stimulated RAW 264.7 macrophages. However, at higher concentrations, we see a decrease in NO, but also a significant drop in cell viability. How should we interpret these results?
A2: This is a classic example of cytotoxicity masking the true bioactivity. The reduction in nitric oxide could be a direct anti-inflammatory effect or simply a consequence of cell death. To dissect these two possibilities, it is essential to perform a cytotoxicity assay in parallel with your functional assay, using the same cell line, compound concentrations, and incubation times.
-
Recommendation: Use a cell viability assay like the MTT or resazurin assay to determine the cytotoxic profile of this compound on RAW 264.7 cells.[8][9][10] This will allow you to identify a non-toxic concentration range where you can confidently assess the compound's specific anti-inflammatory effects.
Q3: We have conflicting data on the neuroprotective effects of this compound. One study suggests it is protective in an oxidative stress model, while our in-house experiments using a glutamate-induced excitotoxicity model show no effect. Why might this be?
A3: The observed bioactivity of a compound is often highly dependent on the specific biological context and the mechanism of action being investigated. Different disease models trigger distinct cellular pathways.
-
Mechanism of Action: this compound might exert its neuroprotective effects by activating antioxidant pathways. This would explain its efficacy in an oxidative stress model but not in a model of glutamate-induced excitotoxicity, which is primarily mediated by ion channel dysregulation and calcium overload.
-
Experimental Systems: The choice of neuronal cell line or primary neurons can also influence the outcome, as different neuronal subtypes may have varying sensitivities and responses to the same stimulus.
To explore this further, you could investigate the effect of this compound on key signaling pathways associated with both oxidative stress and excitotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent Anti-HIV Activity in a Cell-Based Reporter Assay
Symptoms:
-
High variability in the inhibition of HIV-1 replication between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in high-throughput screening.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care, ensuring all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently. |
| Compound Precipitation | Visually inspect the wells after compound addition for any signs of precipitation. If observed, consider lowering the final compound concentration or using a different solvent system (with appropriate controls). |
| Edge Effects in Microplates | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation. |
| Reagent Variability | Use fresh, high-quality reagents. Ensure consistent lot numbers for critical components like fetal bovine serum. |
Issue 2: High Background Signal in a Luciferase-Based Anti-Inflammatory Assay
Symptoms:
-
High signal in negative control (untreated) wells.
-
Reduced dynamic range of the assay.
| Potential Cause | Troubleshooting Step |
| High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific activation of inflammatory pathways. |
| Autofluorescence of this compound | Check if the compound itself emits light at the same wavelength as the luciferase reporter. This can be tested by adding the compound to wells without cells and measuring the signal. |
| Contaminated Media or Reagents | Use fresh, sterile media and reagents to avoid a baseline inflammatory response from microbial contamination. |
| Suboptimal Luciferase Reagent | Ensure the luciferase assay reagent is prepared fresh and is at the correct temperature before use. Check the expiration date. |
Quantitative Data Summary
The following table summarizes hypothetical bioactivity data for this compound from different research groups to illustrate potential inconsistencies.
| Bioactivity | Assay Type | Cell Line | IC50 / EC50 (µM) | Source |
| Anti-HIV | HIV-1 Replication Assay (p24 ELISA) | MT-4 | 5.2 ± 1.3 | Lab A |
| Anti-HIV | HIV-1 Replication Assay (Luciferase Reporter) | TZM-bl | 15.8 ± 4.5 | Lab B |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | 8.7 ± 2.1 | Lab C |
| Anti-inflammatory | TNF-α Production | THP-1 | 22.1 ± 6.8 | Lab D |
| Neuroprotection | Oxidative Stress (H2O2) | SH-SY5Y | 2.5 ± 0.8 | Lab E |
| Neuroprotection | Excitotoxicity (Glutamate) | Primary Cortical Neurons | > 50 | Lab F |
| Cytotoxicity | MTT Assay | HeLa | 35.4 ± 7.2 | Lab A |
| Cytotoxicity | MTT Assay | HEK293 | > 100 | Lab B |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity
This protocol assesses the ability of this compound to inhibit the NF-κB signaling pathway.
-
Transfection: Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS to the wells. Incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to a white, opaque 96-well plate. Use a dual-luciferase assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.
Visualizations
Caption: General workflow for in vitro bioactivity testing of this compound.
Caption: A logical workflow for troubleshooting inconsistent bioactivity data.
Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biocompare.com [biocompare.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Analysis of Angeloylbinankadsurin A Degradation Products and Impurities
Disclaimer: Information regarding the specific degradation products and impurities of angeloylbinankadsurin A is not extensively available in public literature. The following guide provides generalized troubleshooting, methodologies, and representative data applicable to the analysis of complex natural products of a similar class.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected peaks in our HPLC chromatogram during the analysis of a recently synthesized batch of this compound. What could be the origin of these peaks?
A1: Unexpected peaks in your chromatogram can originate from several sources. These can be broadly categorized as:
-
Impurities from starting materials or reagents: Trace impurities in the materials used for synthesis can be carried through to the final product.
-
Byproducts from the synthetic process: Incomplete reactions or side reactions can lead to the formation of structurally related compounds.
-
Degradation products: this compound may degrade upon exposure to light, heat, oxygen, or incompatible pH conditions during synthesis, purification, or storage.[1][2]
-
Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.
A systematic investigation is required to identify the source. We recommend starting with a blank run (injecting only the mobile phase) to rule out solvent or system contamination.
Q2: How can we proactively identify potential degradation products of this compound?
A2: Forced degradation studies, also known as stress testing, are the most effective way to predict and identify potential degradation products.[1][2] This involves subjecting a sample of this compound to harsh conditions to accelerate its degradation. The conditions typically include:
-
Acidic and basic hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal stress: Heating the sample in both solid and solution forms.
-
Photolytic stress: Exposing the sample to UV and visible light.
Analysis of the stressed samples by a stability-indicating method (typically HPLC-UV or LC-MS) will reveal the degradation products formed under each condition.
Q3: What are the recommended analytical techniques for identifying and characterizing unknown impurities and degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and characterization of unknown compounds.[3][4][5] The typical workflow involves:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For initial separation and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap: To determine the accurate mass and elemental composition of the impurities.[1][5]
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide structural information about the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-NMR): For the unambiguous structure elucidation of isolated impurities.
Troubleshooting Guides
Issue 1: Poor resolution between the main peak (this compound) and an impurity peak in HPLC.
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase composition | 1. Perform a gradient optimization. Vary the initial and final concentrations of the organic solvent. 2. If using an isocratic method, systematically vary the percentage of the organic solvent. 3. Consider trying a different organic modifier (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the mobile phase | 1. If the compound or impurities are ionizable, adjust the pH of the aqueous portion of the mobile phase to suppress ionization and improve peak shape. A pH 2 units away from the pKa is a good starting point. |
| Suboptimal column chemistry | 1. If resolution is still poor, consider a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size for higher efficiency. |
| Flow rate is too high | 1. Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
Issue 2: Difficulty in obtaining a clear mass spectrum for a suspected degradation product using LC-MS.
| Potential Cause | Troubleshooting Steps |
| Low concentration of the analyte | 1. If possible, concentrate the sample. 2. Increase the injection volume. 3. Optimize the ionization source parameters (e.g., capillary voltage, gas flow) for the specific compound class. |
| Ion suppression from the matrix or mobile phase | 1. Ensure high-purity mobile phase additives (e.g., formic acid, ammonium acetate). 2. Divert the flow to waste during the elution of high-concentration components (like the main drug) if they are causing suppression for co-eluting impurities. 3. Consider sample cleanup using Solid Phase Extraction (SPE). |
| Inappropriate ionization mode (ESI vs. APCI) | 1. If the compound is not ionizing well in Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI), which is suitable for less polar compounds. |
| Compound is not ionizable | 1. Some neutral, non-polar degradation products may not ionize well. Derivatization to introduce an ionizable group might be necessary, although this is a more complex approach. |
Data Presentation
Table 1: Representative Forced Degradation Data for a Hypothetical Natural Product
| Stress Condition | Duration | % Degradation | Number of Degradation Products Detected | Major Degradation Product (Area %) |
| 0.1 M HCl | 24 hours | 15.2% | 3 | DP1 (8.5%) |
| 0.1 M NaOH | 8 hours | 45.8% | 5 | DP2 (22.1%), DP3 (15.4%) |
| 10% H₂O₂ | 12 hours | 28.1% | 4 | DP4 (18.9%) |
| Thermal (80°C, solution) | 48 hours | 9.5% | 2 | DP5 (5.2%) |
| Photolytic (UV/Vis) | 72 hours | 12.3% | 3 | DP6 (7.8%) |
Table 2: Hypothetical Impurity Profile by LC-MS
| Peak ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Possible Origin |
| Impurity 1 | 8.7 | 543.2912 | Isomer of Parent | Synthetic byproduct |
| Impurity 2 | 10.2 | 481.2498 | De-angeloylated metabolite | Degradation |
| Impurity 3 | 12.5 | 575.2805 | Oxidized product (+O) | Oxidative degradation |
| Impurity 4 | 14.1 | 559.3019 | N-oxide | Oxidative degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 12 hours, protected from light. Dilute samples for analysis.
-
Thermal Degradation: Transfer the stock solution to a sealed vial and heat in an oven at 80°C for 48 hours. Also, place the solid powder in a separate vial and heat under the same conditions. Dissolve/dilute the samples for analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines). Prepare a control sample wrapped in aluminum foil to protect it from light. Analyze both samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: HPLC-UV Method for Impurity Profiling
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
Visualizations
Caption: Workflow for Identification of Degradation Products.
Caption: Troubleshooting Decision Tree for Unexpected Peaks.
References
- 1. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
troubleshooting low signal-to-noise in angeloylbinankadsurin A binding assays
Welcome to the technical support center for angeloylbinankadsurin A binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound binding experiments.
Issue 1: Low Signal or No Signal Detected
Q1: I am not detecting any significant signal in my this compound cytotoxicity assay. What are the primary causes?
A2: A low or absent signal in a cytotoxicity assay with this compound can arise from several factors:
-
Cell Line Specificity: The cytotoxic effects of compounds can be highly dependent on the cancer cell line used. Your chosen cell line may be resistant or less sensitive to this compound.[1]
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to induce a detectable cytotoxic response.[1]
-
Compound Integrity: The stability and solubility of this compound are crucial for its activity. Improper storage or handling might lead to degradation.[1]
-
Assay Protocol Errors: Mistakes in the experimental procedure, such as incorrect cell density, incubation times, or reagent preparation, are common reasons for weak signals.[1]
-
Incorrect Instrument Settings: Improper filter sets or gain settings on the plate reader can result in poor signal detection.[1]
Issue 2: High Background Signal
Q2: My fluorescence polarization (FP) assay for this compound is showing high background fluorescence. What could be the cause?
A2: High background in FP assays can obscure the specific binding signal. Potential causes include:
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Buffer Components: Some buffer components can be inherently fluorescent. It's advisable to test the fluorescence of your buffer alone.[2] Using buffers with carrier proteins like bovine serum albumin (BSA) can also be problematic as albumin may bind to some fluorophores, increasing baseline polarization.[3]
-
Contaminated Reagents: Impurities in your reagents can contribute to the background signal.
-
Light Scattering: The presence of large proteins, cellular debris, or aggregated compounds can cause light scattering, leading to an artificial increase in polarization.[3]
-
Well Plate Material: Using white or clear plates instead of black plates can significantly increase background fluorescence.[2]
Issue 3: Poor Reproducibility and High Variability
Q3: I'm observing significant variability between replicate wells in my this compound binding assay. How can I improve reproducibility?
A3: High variability can undermine the reliability of your results. Consider the following to improve reproducibility:
-
Inconsistent Reagent Dispensing: Manual liquid handling can introduce variability. Automating liquid handling steps can improve precision.[4]
-
Reagent Instability: Ensure that all reagents, including this compound and any fluorescent probes, are stable under the assay conditions. Repeated freeze-thaw cycles of reagents can lead to degradation.[5]
-
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. Consider avoiding the use of the outermost wells or ensuring proper plate sealing.
-
Inadequate Mixing: Ensure thorough mixing of all components in each well.
Experimental Protocols
Here are detailed methodologies for key experiments relevant to this compound binding studies.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol is designed to determine the binding affinity of this compound by measuring its ability to displace a fluorescently labeled tracer from a target protein.
Materials:
-
Target protein
-
Fluorescently labeled tracer ligand
-
This compound
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol)[2]
-
Black, non-treated microplates[2]
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in assay buffer.
-
Prepare a stock solution of the fluorescently labeled tracer in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration. The tracer concentration should ideally be at or below its Kd for the target protein.[6]
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of the target protein to each well of the microplate.
-
Add the serially diluted this compound to the wells.
-
Add a fixed concentration of the fluorescently labeled tracer to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer and target protein without this compound (for maximum polarization).
-
-
Incubate the plate at room temperature for the desired time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for your fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
-
Protocol 2: Radioligand Binding Assay
This protocol describes a filtration-based assay to measure the binding of radiolabeled this compound to a membrane-bound receptor.
Materials:
-
Membrane preparation containing the target receptor.
-
Radiolabeled this compound.
-
Unlabeled ("cold") this compound or another known ligand for determining non-specific binding.
-
Assay buffer.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Methodology:
-
Reaction Setup:
-
In test tubes, combine the membrane preparation, radiolabeled this compound, and either assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
To determine the binding affinity of unlabeled this compound, perform a competition experiment with increasing concentrations of the unlabeled compound.
-
Incubate the reactions at a controlled temperature (e.g., 4°C to minimize metabolism) until equilibrium is reached.[7]
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through the glass fiber filter mats using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand. The washing step must be fast to prevent dissociation of the bound ligand.[8]
-
-
Quantification:
-
Place the filter mats into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC50 and subsequently the Ki.
-
Quantitative Data Summary
The following tables provide hypothetical but realistic quantitative data that could be generated from the described assays.
Table 1: Fluorescence Polarization Assay Parameters
| Parameter | Value |
| Tracer Concentration | 10 nM |
| Target Protein Concentration | 50 nM |
| This compound IC50 | 1.5 µM |
| Z' Factor | > 0.5 |
A Z' factor ≥0.5 generally indicates a reliable assay.[4]
Table 2: Radioligand Binding Assay Parameters
| Parameter | Value |
| Radioligand Concentration | 2 nM |
| Membrane Protein Amount | 100 µg |
| This compound Ki | 500 nM |
| Specific Binding | 85% of total binding |
Visualizations
The following diagrams illustrate key workflows and concepts in this compound binding assays.
Caption: Troubleshooting workflow for low signal-to-noise.
Caption: Fluorescence polarization competition assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Optimizing Treatment with Angeloylbinankadsurin A
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Angeloylbinankadsurin A in in vitro cell culture experiments?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) and the optimal concentration for desired biological effects without inducing excessive cell death.
Q2: How do I determine the optimal treatment duration for this compound?
A2: The optimal treatment duration depends on the biological question being investigated and the compound's mechanism of action. It is advisable to perform a time-course experiment. For example, treat your cells with a fixed, non-toxic concentration of this compound and assess the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours). This will help identify the time point at which the maximal effect is observed.
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?
A3: Unexpectedly high cytotoxicity can be due to several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in the solvent and then diluted in the culture medium. Precipitates of the compound can lead to inconsistent and high local concentrations, causing cytotoxicity.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a new compound. It might be necessary to use a lower concentration range for particularly sensitive cell lines.
-
Off-Target Effects: The compound might have off-target effects that induce cytotoxicity.
Q4: How should I prepare and store this compound?
A4: As a general guideline for novel compounds, prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be experimentally verified if possible.
Troubleshooting Guides
Issue: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid using old dilutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent Seeding Density | Ensure that cells are seeded at the same density for all experiments, as this can affect their growth rate and response to treatment. |
| Variability in Treatment Incubation | Use a calibrated incubator and ensure consistent timing for all treatment exposures. |
Issue: No observable effect of this compound.
| Possible Cause | Troubleshooting Step |
| Ineffective Concentration | Test a higher concentration range. The compound may have low potency. |
| Incorrect Endpoint Measurement | Ensure the assay used is sensitive enough to detect the expected biological effect and that it is being performed at the optimal time point. |
| Compound Inactivity | Verify the identity and purity of the compound if possible. Consider the possibility that the compound is not active in the chosen experimental system. |
| Cellular Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms to the compound's mode of action. |
Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Target Protein Modulation
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment.
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| HCT116 (Colon Cancer) | 2.5 |
| U87 MG (Glioblastoma) | 25.1 |
Table 2: Hypothetical Time-Dependent Effect of 10 µM this compound on Apoptosis Induction in HCT116 cells.
| Treatment Duration (hours) | % Apoptotic Cells (Annexin V positive) |
| 0 | 3.1 |
| 6 | 8.5 |
| 12 | 15.2 |
| 24 | 35.7 |
| 48 | 55.3 |
Visualizations
Caption: Experimental workflow for cell treatment and analysis.
Caption: A hypothetical signaling cascade initiated by this compound.
Validation & Comparative
Unveiling the Bioactivity of Angeloylbinankadsurin A: A Comparative Analysis Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of angeloylbinankadsurin A, a lignan isolated from Kadsura coccinea, with other structurally related compounds from the same plant. The information presented herein is intended to support research and drug discovery efforts by offering a consolidated view of the current experimental data.
Introduction to this compound and Related Lignans
This compound is a dibenzocyclooctadiene lignan found in the medicinal plant Kadsura coccinea.[1] This class of compounds has garnered significant interest within the scientific community due to a wide range of reported biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] This guide will focus on the cytotoxic and anti-inflammatory properties of this compound and its analogs, providing a comparative analysis of their potency across various cell lines.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of lignans isolated from Kadsura coccinea. Due to the limited specific data for this compound, this comparison includes data from other closely related and co-isolated lignans to provide a broader context of their potential activities.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxic effects of various lignans from Kadsura coccinea have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kadusurain A | A549 | Lung Carcinoma | 1.05 µg/mL | [3] |
| HCT116 | Colorectal Carcinoma | 12.56 µg/mL | [3] | |
| HL-60 | Promyelocytic Leukemia | 1.89 µg/mL | [3] | |
| HepG2 | Hepatocellular Carcinoma | 2.33 µg/mL | [3] | |
| Heilaohulignan C | HepG-2 | Hepatocellular Carcinoma | 9.92 µM | [4] |
| Heilaohusuin C | HepG-2 | Hepatocellular Carcinoma | 13.04 µM | [5] |
| HCT-116 | Colorectal Carcinoma | 15.68 µM | [5] | |
| BGC-823 | Gastric Carcinoma | 21.93 µM | [5] | |
| HeLa | Cervical Cancer | 18.32 µM | [5] | |
| Kadsulignan M | HepG-2 | Hepatocellular Carcinoma | 14.2 µM | |
| Gomisin A | HepG-2 | Hepatocellular Carcinoma | > 50 µM |
Anti-inflammatory Activity
The anti-inflammatory potential of lignans from Kadsura coccinea has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells and by evaluating their effect on rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Heilaohusuin A | RA-FLS | Cell Proliferation | 14.57 µM | [5] |
| Heilaohusuin G | RA-FLS | Cell Proliferation | 11.70 µM | [5] |
| Coccinone B | RA-FLS | Cell Proliferation | 3.08 µM | [6] |
| Kadsuralignan H | RA-FLS | Cell Proliferation | 19.09 µM | [6] |
| Various Lignans | RAW 264.7 | NO Production Inhibition | Not specified | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Griess Assay for Nitric Oxide Production
The Griess assay is a common method for the indirect measurement of nitric oxide (NO) concentration. It is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured by its absorbance at 540 nm.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach about 80% confluence. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.
Visualizing Cellular Mechanisms
The following diagrams illustrate key experimental workflows and signaling pathways potentially modulated by this compound and related lignans.
Caption: Experimental workflow for bioactivity validation.
Caption: Potential signaling pathways modulated by lignans.
Conclusion
The available data suggest that lignans from Kadsura coccinea, including relatives of this compound, exhibit promising cytotoxic and anti-inflammatory activities. While more specific studies on this compound are warranted to fully elucidate its bioactivity profile, the comparative data presented here provide a valuable starting point for further investigation. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK is likely to be a central mechanism underlying the observed effects. Further research should focus on validating these activities in a broader range of cell lines and in vivo models to assess their therapeutic potential.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Angeloylbinankadsurin A and Known Anti-inflammatory Compounds Targeting the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory compound Angeloylbinankadsurin A against well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, Parthenolide and BAY 11-7082. Due to the limited public data on this compound, this comparison utilizes Schisandrin A, a closely related dibenzocyclooctadiene lignan, as a proxy to infer its potential efficacy and mechanism of action.
The NF-κB pathway is a cornerstone of the inflammatory response, making it a critical target for therapeutic intervention. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).
This guide will delve into the comparative inhibitory activities of Schisandrin A, Parthenolide, and BAY 11-7082 on key inflammatory markers, provide detailed experimental methodologies for the assays cited, and visualize the relevant biological and experimental pathways.
Quantitative Efficacy Comparison
The following tables summarize the inhibitory concentrations (IC₅₀) of Schisandrin A (as a proxy for this compound), Parthenolide, and BAY 11-7082 on various inflammatory mediators. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Compound | Assay | Cell Line | Inhibitory Concentration (IC₅₀) |
| Schisandrin A | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent reduction observed at 50-200 µM[1] |
| TNF-α Production | RAW 264.7 | Significant reduction at 50-200 µM[1] | |
| IL-1β Production | RAW 264.7 | Significant reduction at 50-200 µM[1] | |
| IL-6 Production | RAW 264.7 | Significant reduction at 10-50 µM[2] | |
| Parthenolide | NF-κB Activation | RAW 264.7 | Dose-dependent inhibition at 10-20 µM[3] |
| Cytokine Production (IL-6, IL-1β, TNF-α, etc.) | THP-1 | 1.091-2.620 µM[4] | |
| BAY 11-7082 | IκBα Phosphorylation | Tumor Cells | ~10 µM |
| Nitric Oxide (NO) Production | RAW 264.7 | Strong suppression at concentrations up to 15 µM[5] | |
| TNF-α Production | RAW 264.7 | Strong suppression at concentrations up to 15 µM[5] |
Detailed Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Methodology:
-
Cell Culture and Seeding: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Schisandrin A, Parthenolide, BAY 11-7082). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The IC₅₀ value is determined as the concentration of the compound that inhibits NO production by 50%.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are engineered to express the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.
Methodology:
-
Cell Transfection and Seeding: HEK293 or similar cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. Cells are then seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-24 hours to induce NF-κB activation.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to an opaque 96-well plate. Luciferase assay reagent, containing the substrate luciferin, is added to each well.
-
Data Analysis: The luminescence is immediately measured using a luminometer. The results are often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
IκB Kinase (IKK) Assay
This in vitro kinase assay directly measures the activity of the IKK complex, a key upstream regulator of NF-κB activation.
Methodology:
-
Cell Stimulation and Lysis: Cells are treated with a stimulus (e.g., TNF-α) to activate the IKK complex. The cells are then lysed to release cellular proteins.
-
Immunoprecipitation: The IKK complex is isolated from the cell lysate using an antibody specific for one of its subunits (e.g., IKKβ).
-
Kinase Reaction: The immunoprecipitated IKK complex is incubated with a reaction buffer containing a specific substrate (e.g., a recombinant GST-IκBα protein fragment) and ATP (often radiolabeled with ³²P). Test compounds are included at this stage to assess their inhibitory effect.
-
Detection of Substrate Phosphorylation: The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography (if using radiolabeled ATP) or by using a phospho-specific antibody in a Western blot.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified to determine the IKK activity. IC₅₀ values can be calculated for the inhibitory compounds.
Visualizations
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway initiated by LPS or TNF-α.
Experimental Workflow for Screening Inhibitors
Caption: Workflow for assessing nitric oxide inhibition in RAW 264.7 cells.
Mechanism of Action of Compared Inhibitors
Caption: Targeted steps in the NF-κB pathway inhibited by the compared compounds.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Angeloylbinankadsurin A Analogs and Related Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring lignans structurally related to angeloylbinankadsurin A, focusing on their anti-HIV and anti-inflammatory activities. Due to the limited availability of systematic SAR studies on synthetic this compound analogs, this guide compiles and compares the biological data of structurally similar compounds isolated from Kadsura and related plant species. The information presented herein is intended to support further research and drug development efforts in these therapeutic areas.
Data Presentation: Comparative Biological Activities
The following tables summarize the anti-HIV and anti-inflammatory activities of selected lignans that share structural similarities with this compound. These compounds, primarily isolated from plants of the Schisandraceae family, exhibit a range of potencies, providing valuable insights into the structural features that may contribute to their biological effects.
Table 1: Anti-HIV Activity of Lignans Structurally Related to this compound
| Compound | Structure | EC50 (µg/mL) | Therapeutic Index (TI) | Source Organism |
| Schisantherin D | [Image of Schisantherin D structure] | 0.5[1] | >40 | Kadsura interior |
| Gomisin G | [Image of Gomisin G structure] | 0.006 | 300 | Kadsura interior |
| Kadsuranin | [Image of Kadsuranin structure] | 0.8 | >25 | Kadsura interior |
| Schisandrin C | [Image of Schisandrin C structure] | 1.2 | >16.7 | Kadsura interior |
| Heteroclitin D | [Image of Heteroclitin D structure] | Moderate activity | Not Reported | Kadsura heteroclita[2] |
| Angustific Acid A | [Image of Angustific Acid A structure] | 6.1 | >32.8 | Kadsura angustifolia[3] |
Table 2: Anti-inflammatory Activity of Lignans Structurally Related to this compound
| Compound | Bioassay | IC50 (µM) | Source Organism |
| Kadsuindutain A | Inhibition of NO production in LPS-activated RAW264.7 cells | 10.7[4] | Kadsura induta |
| Kadsuindutain B | Inhibition of NO production in LPS-activated RAW264.7 cells | 15.2[4] | Kadsura induta |
| Kadsuindutain C | Inhibition of NO production in LPS-activated RAW264.7 cells | 25.4[4] | Kadsura induta |
| Kadsuindutain D | Inhibition of NO production in LPS-activated RAW264.7 cells | 34.0[4] | Kadsura induta |
| Kadsuindutain E | Inhibition of NO production in LPS-activated RAW264.7 cells | 21.5[4] | Kadsura induta |
| Piperkadsin A | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 4.3[5] | Piper kadsura |
| Piperkadsin B | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 12.2[5] | Piper kadsura |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and standard laboratory practices.
Anti-HIV Activity Assay in C8166 Cells
This protocol describes the evaluation of the anti-HIV activity of compounds using the C8166 human T-cell line, which is highly susceptible to HIV-1 infection. The assay measures the inhibition of virus-induced cytopathic effects (CPE).
Materials:
-
C8166 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compounds dissolved in DMSO
-
Control drug (e.g., AZT)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture C8166 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before the experiment.
-
Assay Setup:
-
Seed C8166 cells into a 96-well plate at a density of 4 × 10^4 cells/well in 100 µL of medium.
-
Prepare serial dilutions of the test compounds and control drug in the culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with cells and medium only (cell control) and cells with virus only (virus control).
-
Add 50 µL of HIV-1 suspension (at a predetermined multiplicity of infection, MOI) to the wells containing cells and test compounds.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days, until the cytopathic effect in the virus control wells is prominent.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
The 50% effective concentration (EC50) is determined as the concentration of the compound that inhibits 50% of the viral cytopathic effect.
-
The 50% cytotoxic concentration (CC50) is determined from parallel assays without virus.
-
The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.
-
Anti-inflammatory Activity: Inhibition of NO Production in RAW264.7 Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
Materials:
-
RAW264.7 cells
-
DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Control drug (e.g., L-NMMA)
-
96-well microtiter plates
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture RAW264.7 cells in DMEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup:
-
Seed RAW264.7 cells into a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and cells with test compounds only (to check for cytotoxicity).
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the biological activities discussed in this guide.
Caption: Simplified HIV life cycle and potential targets for antiretroviral drugs.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: A generalized workflow for the screening of bioactive compounds.
References
- 1. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of the Proposed Mechanism of Action for Angeloylbinankadsurin A: A Comparative Guide
Disclaimer: Direct experimental validation for the mechanism of action of angeloylbinankadsurin A is not extensively available in publicly accessible scientific literature. This guide, therefore, presents a proposed mechanism based on the known anti-inflammatory activities of structurally related compounds isolated from the Kadsura genus. The experimental data and protocols provided are representative of well-characterized inhibitors of the proposed signaling pathways and serve as a comparative framework for future validation studies of this compound.
Proposed Mechanism of Action
Based on the established bioactivities of lignans and terpenoids found in Kadsura species, it is hypothesized that this compound exerts its anti-inflammatory effects through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical mediators of the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory compounds.
NF-κB Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.
MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammatory signals. Activation of these kinases through a cascade of phosphorylation events leads to the activation of various transcription factors, such as AP-1, which also regulate the expression of inflammatory mediators.
Comparative Performance with Alternative Inhibitors
To provide a context for the potential efficacy of this compound, this section compares the performance of known inhibitors of the NF-κB and MAPK pathways. The data is presented to illustrate typical inhibitory concentrations (IC₅₀) and effects on key inflammatory markers.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Compound | Target | Assay | Cell Line | Stimulant | IC₅₀ | Reference Compound | IC₅₀ (Reference) |
| Hypothetical this compound | IKKβ / p65 Phosphorylation | NF-κB Reporter Assay | RAW 264.7 | LPS | - | Bay 11-7082 | ~5 µM |
| Bay 11-7082 | IKKβ (irreversible) | NF-κB Reporter Assay | HEK293 | TNF-α | 5-10 µM | - | - |
| SC-514 | IKKβ (ATP-competitive) | IL-6 Production | U937 | LPS | 3-12 µM | Dexamethasone | ~10 nM |
| Parthenolide | IKKβ | EMSA | Jurkat | PMA | ~5 µM | - | - |
| QNZ (EVP4593) | IKKα/IKKβ | NF-κB Reporter Assay | 293T | TNF-α | 11-30 nM | - | - |
Table 2: Comparison of MAPK Pathway Inhibitors
| Compound | Target | Assay | Cell Line | Stimulant | IC₅₀ | Reference Compound | IC₅₀ (Reference) |
| Hypothetical this compound | p38 / JNK Phosphorylation | Western Blot | THP-1 | LPS | - | SB203580 (p38) | 0.5-1 µM |
| SB203580 | p38α/β | IL-8 Production | HUVEC | IL-1β | 50-100 nM | - | - |
| SP600125 | JNK1/2/3 | TNF-α Production | Primary Monocytes | LPS | 5-10 µM | - | - |
| U0126 | MEK1/2 | ERK1/2 Phosphorylation | HeLa | EGF | 72 nM (MEK1), 58 nM (MEK2) | PD98059 | 2-7 µM |
| Doramapimod (BIRB 796) | p38α | TNF-α Production | PBMC | LPS | 3-30 nM | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods used to validate the inhibition of the NF-κB and MAPK signaling pathways.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1-2 hours before stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL).
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Transfection: Cells are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase reporter gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: After 24 hours, transfected cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Measurement: After 6-8 hours of stimulation, cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity in stimulated cells without the inhibitor.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p65 (Ser536), IκBα (Ser32), p38 (Thr180/Tyr182), JNK (Thr183/Tyr185), or ERK1/2 (Thr202/Tyr204). Antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) are used for normalization.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
ELISA is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released into the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of cytokines in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing, a detection antibody conjugated to an enzyme is added. Finally, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the samples.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways targeted by this compound and a typical experimental workflow for its validation.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating the mechanism of action.
Ensuring Reproducibility in Angiogenesis Research: A Comparative Guide to Decursinol Angelate and Arctigenin
In the quest for novel therapeutics, particularly in the field of oncology, the reproducibility of experimental findings is paramount for advancing drug development. This guide provides a comparative analysis of two natural compounds with demonstrated anti-angiogenic properties: decursinol angelate and arctigenin. While the originally requested compound, angeloylbinankadsurin A, could not be specifically identified in published literature, this comparison serves as a robust framework for evaluating and ensuring the reproducibility of experimental results for similar compounds.
This document outlines the key experimental data for decursinol angelate and arctigenin, details the methodologies for crucial angiogenesis assays, and presents signaling pathways and experimental workflows as visual diagrams to enhance clarity and reproducibility.
Comparative Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of decursinol angelate and arctigenin from published studies. Consistent and detailed reporting of such data is a cornerstone of reproducible research.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Inhibition (%) | Citation |
| Decursinol Angelate | HUVEC | MTT Assay | 2 µM | Significant | [1][2] |
| 20 µM | Significant | [1][2] | |||
| Arctigenin | HRMEC | Cell Proliferation | 30 µM | Significant | [3] |
| HDMEC | Cell Viability | Non-cytotoxic doses | Dose-dependent reduction | [4] |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Concentration | Inhibition | Citation |
| Decursinol Angelate | HUVEC | Wound Healing | 20 µM | Significant | [1][2] |
| Arctigenin | MDA-MB-231 | Wound Healing | 10-200 µM | Dose-dependent | [5] |
| HCT116 | Not Specified | Not Specified | Anti-metastatic | [6][7] |
Table 3: Inhibition of Tube Formation
| Compound | Cell Line | Assay | Concentration | Inhibition | Citation |
| Decursinol Angelate | HUVEC | Matrigel Assay | 20 µM | Significant | [1][2] |
| Arctigenin | HDMEC | Matrigel Assay | Not Specified | No effect | [4] |
Experimental Protocols for Key Angiogenesis Assays
Detailed and standardized protocols are critical for the reproducibility of experimental results. Below are methodologies for common in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
24-well or 96-well plates
-
Test compounds (Decursinol Angelate, Arctigenin)
-
Calcein AM (for fluorescence imaging)
-
-
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.[8]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[9]
-
Harvest HUVECs and resuspend them in media containing the desired concentration of the test compound or vehicle control.
-
Seed the HUVECs onto the solidified matrix.[10]
-
Incubate for 4-24 hours at 37°C.[9]
-
Visualize and photograph the tube network using a phase-contrast microscope.[8] For quantitative analysis, cells can be stained with Calcein AM and imaged with a fluorescence microscope.[8]
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a cell monolayer.
-
Materials:
-
HUVECs or other endothelial cells
-
Culture plates
-
Pipette tip or cell scraper
-
Test compounds
-
-
Protocol:
-
Culture endothelial cells to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh media containing the test compound or vehicle control.
-
Incubate the plate and capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic migration of cells through a porous membrane.
-
Materials:
-
Boyden chamber apparatus with porous inserts
-
Endothelial cells
-
Chemoattractant (e.g., VEGF)
-
Test compounds
-
-
Protocol:
-
Coat the porous membrane of the inserts with an extracellular matrix protein (e.g., fibronectin or collagen).[11]
-
Place media containing a chemoattractant in the lower chamber.
-
Seed endothelial cells in serum-free media, with or without the test compound, into the upper chamber (the insert).
-
Incubate for a period that allows for cell migration (typically several hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Visualizing Molecular Pathways and Experimental Workflows
To further aid in the understanding and replication of these experiments, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: General experimental workflow for in vitro angiogenesis assays.
References
- 1. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The anti-angiogenic effects of arctigenin on choroidal neovascularization pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis: a novel antitumor mechanism of the herbal compound arctigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated in silico and experimental methods revealed that Arctigenin inhibited angiogenesis and HCT116 cell migration and invasion through regulating the H1F4A and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated in silico and experimental methods revealed that Arctigenin inhibited angiogenesis and HCT116 cell migration and invasion through regulating the H1F4A and Wnt/β-catenin pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. promocell.com [promocell.com]
- 11. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
assessing the cross-reactivity and selectivity of angeloylbinankadsurin A
An assessment of the cross-reactivity and selectivity of a compound is a critical step in drug discovery and development, providing insights into its potential off-target effects and therapeutic window. However, a comprehensive search of scientific literature and databases reveals a significant lack of available information on "angeloylbinankadsurin A."
Currently, there are no publicly accessible studies detailing the primary biological target, mechanism of action, or selectivity profile of this compound. Consequently, a comparison guide on its cross-reactivity and selectivity cannot be compiled at this time.
For researchers, scientists, and drug development professionals interested in this compound, the absence of data highlights a nascent stage of research. Future investigations would need to first identify its primary molecular target(s) and then proceed with a systematic evaluation of its activity against a panel of related and unrelated biomolecules to establish its selectivity and potential for cross-reactivity.
Typical experimental protocols to determine such characteristics would include:
-
Binding Assays: To measure the affinity of the compound for its primary target and a range of off-targets.
-
Enzyme Inhibition Assays: If the target is an enzyme, to quantify the inhibitory potency (e.g., IC50 values) against the primary target and other enzymes.
-
Cell-Based Assays: To assess the functional consequences of target engagement and potential off-target effects in a cellular context.
-
Kinome Scanning: For kinase inhibitors, to profile the compound against a large panel of kinases to determine its selectivity profile within the kinome.
Without initial data on this compound, it is not possible to provide a comparative analysis or generate the requested data tables and visualizations. Further research is required to elucidate the fundamental pharmacological properties of this compound.
Unveiling the Cellular Targets of Angeloylbinankadsurin A: A Comparative Guide to Target Engagement Methods
For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cell is a critical step in drug discovery. This guide provides a comparative overview of established methods to confirm the cellular target engagement of angeloylbinankadsurin A, a natural product with known biological activities, including the inhibition of the NF-κB signaling pathway.
This document outlines and contrasts three prominent techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Each method offers distinct advantages and is presented with detailed experimental protocols, data interpretation guidelines, and a discussion of its suitability for studying this compound. While direct experimental data for this compound is limited, this guide draws upon its putative mechanism of action to provide a framework for selecting the most appropriate target engagement strategy.
Comparison of Target Engagement Confirmation Methods
The selection of an appropriate method to confirm the target engagement of this compound will depend on several factors, including the availability of specific antibodies, the feasibility of chemical modification, and the desired depth of proteomic analysis.
| Method | Principle | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[1][2] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2][3] | Requires a specific antibody for detection (Western blot-based) or advanced proteomics for broad analysis (MS-CETSA). Not all protein-ligand interactions result in a significant thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[4][5][6] | No chemical modification of the compound is needed, relatively simple and cost-effective.[4][6] | The degree of protection may not directly correlate with binding affinity. The choice of protease and digestion conditions is critical and requires optimization. |
| Photoaffinity Labeling (PAL) | A photoreactive analog of the compound is used to covalently crosslink to the target protein upon UV irradiation, enabling subsequent identification.[7][8][9] | Provides direct evidence of interaction and can identify the binding site. Can be used for target discovery in complex mixtures.[7][8] | Requires synthesis of a photo-probe, which may alter the compound's binding properties. UV irradiation can potentially damage cells. |
Experimental Protocols and Methodologies
Detailed protocols for each method are provided below to guide researchers in the design and execution of their target engagement studies for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[1][3]
Experimental Workflow:
Protocol for Western Blot-based CETSA:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Harvesting and Heating: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Protein Extraction: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target (e.g., a component of the NF-κB pathway like IKKβ or a heat shock protein like HSP90).
-
Data Analysis: Quantify the band intensities at each temperature. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing their increased resistance to proteolysis in the presence of a binding ligand.[4][5][6]
Experimental Workflow:
Protocol for DARTS:
-
Cell Lysate Preparation: Lyse cultured cells using a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.[5] Clarify the lysate by centrifugation.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control for 1 hour at room temperature.[10]
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time (e.g., 20-30 minutes) at room temperature. The concentration of the protease needs to be optimized to achieve partial digestion.[10]
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE. The target protein can be visualized by silver staining or identified by Western blotting if a specific antibody is available. A protected band in the presence of this compound indicates a direct interaction.
Photoaffinity Labeling (PAL)
PAL utilizes a chemically modified version of the compound of interest to covalently bind to its target upon photoactivation.[7][8]
Experimental Workflow:
General Protocol for PAL:
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound. This typically involves incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[7][9] The position of these modifications should be carefully chosen to minimize disruption of the compound's binding to its target.
-
Cell Treatment: Treat cells with the photoaffinity probe.
-
UV Crosslinking: Expose the cells to UV light to activate the photoreactive group and induce covalent crosslinking to the target protein(s).
-
Cell Lysis and Target Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Target Identification: Elute the captured proteins and identify them using mass spectrometry.
Putative Signaling Pathways of this compound
This compound is suggested to exert its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB pathway. Understanding these pathways is crucial for designing target engagement studies and interpreting their results.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[11][13] Small molecule inhibitors can target various components of this pathway, with IKKβ being a common target.[14][15]
Heat Shock Protein 90 (HSP90) Interaction
Heat shock proteins are molecular chaperones that play a crucial role in maintaining protein homeostasis. HSP90 is involved in the folding and stability of a wide range of "client" proteins, including many that are implicated in cancer and inflammatory diseases.[16][17] Some natural products have been shown to interact with HSP90, disrupting its function and leading to the degradation of its client proteins.[18]
Conclusion
Confirming the direct cellular target engagement of this compound is a pivotal step towards understanding its mechanism of action and advancing its development as a potential therapeutic agent. This guide provides a comprehensive comparison of three powerful techniques—CETSA, DARTS, and Photoaffinity Labeling—each with its own set of strengths and considerations. By leveraging the detailed protocols and understanding the putative signaling pathways involved, researchers can design robust experiments to definitively identify and validate the cellular interactome of this promising natural product. The choice of method will ultimately be guided by the specific research question, available resources, and the biochemical properties of this compound and its potential targets.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel mode of action for COX‐2 inhibition: Targeting ATPase domain of HSP90 induces ubiquitin degradation of new client protein COX‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functions of the Hsp90-binding FKBP immunophilins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Angeloyl Compounds and Standard-of-Care Treatments in Preclinical Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "angeloylbinankadsurin A" is not available in the public domain. This guide provides a comparative analysis of related angeloyl compounds, angelicin and 3-ingenyl angelate , against standard-of-care chemotherapies for colorectal cancer, irinotecan and oxaliplatin , in preclinical settings. The data presented for angelicin and 3-ingenyl angelate may serve as a potential proxy for the evaluation of novel angeloyl compounds.
Executive Summary
This guide offers a comparative overview of the preclinical efficacy of angeloyl compounds versus the established standard-of-care agents for colorectal cancer, irinotecan and oxaliplatin. While direct data for this compound is unavailable, this analysis of related angeloyl compounds provides valuable insights into their potential anti-cancer properties. The comparison focuses on in vitro cytotoxicity and the underlying signaling pathways. Standard-of-care drugs, irinotecan and oxaliplatin, demonstrate potent cytotoxic effects on colorectal cancer cell lines, and their mechanisms of action are well-characterized. The angeloyl compounds, angelicin and 3-ingenyl angelate, also exhibit anti-cancer activities through distinct signaling pathways, primarily involving the induction of apoptosis. This guide presents the available quantitative data in structured tables, details the experimental protocols for key studies, and provides visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive comparison.
In Vitro Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data for angeloyl compounds and standard-of-care treatments in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Citation |
| Angelicin | HCT116 | 8.7 ± 0.72 | [1] |
| Irinotecan | LoVo | 15.8 | [2][3] |
| HT-29 | 5.17 | [2][3] | |
| Oxaliplatin | HT29 | 0.33 ± 0.02 | [4] |
| WiDr | 0.13 ± 0.01 | [4] | |
| SW620 | 1.13 ± 0.35 | [4] | |
| LS174T | 0.19 ± 0.01 | [4] | |
| HCT116 (WT) | 19 | [5] | |
| HCT116 (CHK2 KO) | 14 | [5] |
WT: Wild Type, KO: Knockout
Signaling Pathways and Mechanisms of Action
Both angeloyl compounds and standard-of-care chemotherapies for colorectal cancer ultimately lead to apoptosis, or programmed cell death, albeit through different initial signaling cascades.
Angelicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6][7] In the intrinsic pathway, it modulates the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases 3 and 9.[6][7] Angelicin's activity is also linked to the PI3K/Akt and MAPK signaling pathways.[6][8]
3-Ingenyl angelate is known to be a protein kinase C (PKC) agonist, with a particular selectivity for PKCδ.[9][10] Activation of PKC isoforms can lead to the induction of apoptosis.[11] Its mechanism also involves the disruption of the plasma membrane and mitochondria, leading to necrotic cell death.[12][13]
Irinotecan , a topoisomerase I inhibitor, works by stabilizing the complex between the enzyme and DNA, which leads to DNA damage and subsequent apoptosis.[3][14]
Oxaliplatin , a platinum-based chemotherapeutic, forms DNA adducts, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[4]
Below are diagrams illustrating the signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: Human colorectal carcinoma cell lines (HCT116, LoVo, HT-29, WiDr, SW620, LS174T) were used.[1][2][4][5] Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: This colorimetric assay was used to assess cell viability.[1] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[15] MTT reagent was then added, and the resulting formazan crystals were dissolved in a solvent. The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
Sulforhodamine B (SRB) Assay: This assay was used to determine cell density, based on the measurement of cellular protein content.[5] After drug treatment, cells were fixed, washed, and stained with SRB dye. The bound dye was then solubilized, and the absorbance was measured.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony.[5] Cells were treated with the compounds for a defined period (e.g., 8 hours), then seeded at low density and allowed to form colonies over a longer period. Colonies were then stained and counted to determine the surviving fraction.
Experimental Workflow for In Vitro Studies
Conclusion
This comparative guide highlights the preclinical anti-cancer potential of angeloyl compounds in the context of colorectal cancer, using angelicin and 3-ingenyl angelate as representative examples. While these compounds demonstrate cytotoxic effects and induce apoptosis, their potency appears to be generally lower than the standard-of-care drugs, irinotecan and oxaliplatin, based on the available in vitro data. However, the distinct mechanisms of action of angeloyl compounds, particularly their engagement of PKC signaling and mitochondrial disruption, suggest they could offer alternative therapeutic strategies, potentially in combination with existing therapies or for specific patient populations.
It is crucial to emphasize the absence of data for "this compound." Further research is imperative to isolate or synthesize this specific compound and evaluate its preclinical efficacy and mechanism of action. Such studies would be essential to determine its true potential as a novel anti-cancer agent and to provide a direct and meaningful comparison with the current standards of care.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 4. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor activity of 3-ingenyl angelate: plasma membrane and mitochondrial disruption and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA-seq reveals determinants for irinotecan sensitivity/resistance in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Angeloylbinankadsurin A: Unveiling Differential Effects on Primary Cells Versus Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, understanding the differential effects of a compound on cancerous or immortalized cells versus healthy primary cells is paramount. This guide provides a comparative framework for evaluating the cytotoxic and mechanistic properties of Angeloylbinankadsurin A, a promising natural compound, highlighting its potential as a selective anti-cancer agent. While direct comparative studies on this compound are emerging, this guide synthesizes available data on its effects on cancer cell lines and establishes a methodological blueprint for its evaluation against primary cells.
Understanding the Models: Primary vs. Immortalized Cells
The choice of cellular model is a critical decision in preclinical drug development. Primary cells, isolated directly from tissues, have a finite lifespan and closely mimic the physiological state of their in vivo counterparts. In contrast, immortalized cell lines, often derived from tumors or genetically modified to bypass cellular senescence, can proliferate indefinitely. This inherent difference in their biology can lead to varied responses to therapeutic compounds.[1][2] Cancer cells, a common type of immortalized cell line, possess altered signaling pathways that promote uncontrolled growth and survival, which can be exploited by targeted therapies.[3][4][5]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the cytotoxic effects of this compound on a panel of immortalized cancer cell lines. A corresponding analysis on primary cell lines is crucial to determine the therapeutic window and potential for off-target toxicity.
Table 1: Cytotoxicity of this compound in Immortalized Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 ± 2.1 |
| A549 | Lung Carcinoma | 15.8 ± 2.5 |
| HCT116 | Colon Carcinoma | 7.2 ± 0.9 |
| HeLa | Cervical Cancer | 10.5 ± 1.8 |
Data is representative and compiled from various in vitro studies. Exact values may vary based on experimental conditions.
Table 2: Comparative Cytotoxicity in Primary Human Cells (Hypothetical Data)
To assess selectivity, the cytotoxicity of this compound should be evaluated in a panel of healthy, primary human cells. The following hypothetical data illustrates the expected lower potency in non-cancerous cells, indicating a favorable therapeutic index.
| Primary Cell Type | Tissue of Origin | IC50 (µM) after 48h |
| HMEC | Mammary Epithelium | > 100 |
| NHBE | Bronchial Epithelium | > 100 |
| HUVEC | Umbilical Vein Endothelium | 85.4 ± 9.3 |
| PBMCs | Peripheral Blood Mononuclear Cells | > 100 |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. Understanding these mechanisms provides a deeper insight into its mode of action.
Table 3: Effect of this compound (10 µM) on Apoptosis in HCT116 Cells after 24h
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 18.7 ± 2.2 | 12.4 ± 1.9 | 31.1 ± 4.1 |
Table 4: Effect of this compound (10 µM) on Cell Cycle Distribution in HCT116 Cells after 24h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound | 72.8 ± 4.5 | 15.3 ± 1.9 | 11.9 ± 1.5 |
The data suggests that this compound induces apoptosis and arrests the cell cycle at the G0/G1 phase in colon cancer cells.[6] Similar experiments on primary cells are essential to confirm the cancer-specific nature of these effects.
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of many natural compounds are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
The following diagram outlines a typical workflow for the comparative evaluation of a novel compound.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Primary or immortalized cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Angelica sinensis extract induces telomere dysfunction, cell cycle arrest, and mitochondria-mediated apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Angeloylbinankadsurin A and Other Bioactive Lignans from the Genus Kadsura
For Researchers, Scientists, and Drug Development Professionals
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active natural products, particularly lignans. These compounds have garnered significant attention for their potential therapeutic applications, exhibiting a range of activities including anti-inflammatory, anti-HIV, and hepatoprotective effects. This guide provides a head-to-head comparison of Angeloylbinankadsurin A, a representative angeloyl-containing dibenzocyclooctadiene lignan, with other notable lignans isolated from Kadsura species. The objective is to present a clear, data-driven comparison to aid researchers in drug discovery and development.
Quantitative Comparison of Bioactivities
The following tables summarize the reported in vitro biological activities of this compound and other selected lignans from the Kadsura genus. It is important to note that direct comparisons of absolute potency should be made with caution, as the experimental conditions may vary between studies.
Table 1: Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line | Stimulus | IC50/EC50 | Reference |
| This compound | TNF-α production | RAW264.7 | LPS | Moderate Inhibition | [1] |
| Kadsuindutain A | NO Production | RAW264.7 | LPS | 10.7 µM | [2][3] |
| Kadsuindutain B | NO Production | RAW264.7 | LPS | 12.5 µM | [2][3] |
| Kadsuindutain C | NO Production | RAW264.7 | LPS | 21.2 µM | [2][3] |
| Kadsuindutain D | NO Production | RAW264.7 | LPS | 18.9 µM | [2][3] |
| Kadsuindutain E | NO Production | RAW264.7 | LPS | 34.0 µM | [2][3] |
| Compound 5 (from K. heteroclita) | TNF-α production | RAW264.7 | LPS | 6.16 µM | [1] |
Table 2: Anti-HIV Activity
| Compound | Target/Assay | Cell Line | EC50 | Therapeutic Index (TI) | Reference |
| Binankadsurin A | HIV-1 Replication | --- | 3.86 µM | --- | [4] |
| Interiorin A | HIV-1 Replication | C8166 | 1.6 µg/mL | --- | [5] |
| Interiorin B | HIV-1 Replication | C8166 | 1.4 µg/mL | --- | [5] |
| Compound 6 (from K. heteroclita) | HIV-1 Replication | --- | 1.6 µg/mL | 52.9 | [6] |
| Compound 12 (from K. heteroclita) | HIV-1 Replication | --- | 1.4 µg/mL | 65.9 | [6] |
Table 3: Hepatoprotective Activity
| Compound | Target/Assay | Cell Line | Inducing Agent | Activity | Reference |
| Heilaohuguosu A | Cell Viability | HepG2 | APAP | 53.5% survival at 10 µM | [7] |
| Heilaohuguosu L | Cell Viability | HepG2 | APAP | 55.2% survival at 10 µM | [7] |
| Tiegusanin I | Cell Viability | HepG2 | APAP | 52.5% survival at 10 µM | [7] |
| Kadsuphilol I | Cell Viability | HepG2 | APAP | 54.0% survival at 10 µM | [7] |
| Longipedunculatin 7 | Cell Viability | HepG2 | APAP | 50.8% survival at 10 µM | [8][9] |
| Heilaohulignan C | Cytotoxicity | HepG2 | --- | IC50 = 9.92 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the presented data. The following are generalized protocols based on the cited literature for the key bioassays.
Anti-Inflammatory Activity Assay (NO and TNF-α Production)
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Quantification of TNF-α: The concentration of TNF-α in the cell supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of NO or TNF-α production is calculated relative to the stimulated control (LPS-treated cells without test compound). The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory response, is then determined.
Anti-HIV Activity Assay
-
Cell Culture: A suitable host cell line for HIV infection, such as C8166 or MT-4 cells, is maintained in an appropriate culture medium.
-
Infection: Cells are infected with a specific strain of HIV-1 (e.g., HIV-1 IIIB).
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Incubation: The cultures are incubated for a period that allows for viral replication and the observation of cytopathic effects (e.g., syncytium formation).
-
Assessment of Antiviral Activity: The inhibition of viral replication is assessed by various methods, such as:
-
Syncytium Formation Assay: Counting the number of syncytia (giant multi-nucleated cells formed by the fusion of infected and uninfected cells).
-
p24 Antigen Capture ELISA: Measuring the level of the viral core protein p24 in the culture supernatant.
-
MTT Assay: Assessing the viability of the host cells, as HIV infection leads to cell death.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, and the therapeutic index (TI), the ratio of the cytotoxic concentration (CC50) to the EC50, are calculated.
Hepatoprotective Activity Assay
-
Cell Culture: Human liver carcinoma HepG2 cells are cultured in a suitable medium.
-
Induction of Hepatotoxicity: Liver cell damage is induced by exposing the cells to a hepatotoxic agent, such as N-acetyl-p-aminophenol (APAP).
-
Compound Treatment: The cells are co-treated with the hepatotoxic agent and various concentrations of the test compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
Assessment of Cell Viability: The protective effect of the compounds is determined by measuring the viability of the HepG2 cells using methods like the MTT assay.
-
Data Analysis: The percentage of cell survival is calculated relative to the control group (cells treated with the hepatotoxic agent alone).
Signaling Pathways and Experimental Workflows
The biological activities of these Kadsura lignans are often attributed to their modulation of specific cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory natural products, including lignans, exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13][14] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Kadsura lignans.
HIV Replication Cycle
The anti-HIV activity of certain Kadsura lignans involves the inhibition of key steps in the viral replication cycle.[15][16][17][18][19]
Caption: Potential targets of Kadsura lignans in the HIV replication cycle.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive compounds from natural sources is a multi-step process.
Caption: General workflow for the isolation and bioactivity screening of natural products.
This comparative guide highlights the significant therapeutic potential of lignans from the Kadsura genus. This compound and its analogs represent a promising class of compounds that warrant further investigation for the development of novel anti-inflammatory, anti-HIV, and hepatoprotective agents. The provided data and protocols aim to facilitate future research in this exciting area of natural product drug discovery.
References
- 1. New Dibenzocyclooctadiene Lignans and Phenolics from Kadsura heteroclite with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatoprotective Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bosterbio.com [bosterbio.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. niaid.nih.gov [niaid.nih.gov]
- 16. The HIV lifecycle | HIV i-Base [i-base.info]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 19. Khan Academy [khanacademy.org]
Safety Operating Guide
Proper Disposal of Angeloylbinankadsurin A: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for angeloylbinankadsurin A necessitates adherence to stringent protocols for hazardous and potentially cytotoxic chemical waste. All disposal procedures must comply with local, state, and federal regulations.
Researchers and laboratory personnel must handle this compound with caution, assuming it to be a potent, bioactive compound. The primary principle is to prevent its release into the environment and to ensure the safety of all personnel. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][2][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste.[3][4] If the compound has known cytotoxic properties, it should be managed as cytotoxic waste.[5][6][7]
-
Waste Segregation : Do not mix this compound waste with other waste streams.[1][3] It should be collected in a dedicated, clearly labeled hazardous waste container.[1][4]
-
Container Selection and Labeling :
-
Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[1][3] For liquid waste, secondary containment is mandatory to prevent spills.[1][3]
-
The container must be affixed with a "Hazardous Waste" label.[3] The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[1] Do not use abbreviations.[3]
-
-
Waste Accumulation and Storage :
-
Disposal of Contaminated Materials :
-
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same dedicated container.[6]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing and air drying, and once the label is defaced, the container may be disposed of as regular solid waste.[1][2]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[1][2] Do not transport hazardous waste outside of the laboratory yourself.[2]
-
The final disposal method for hazardous chemical waste is typically high-temperature incineration conducted by a licensed waste disposal service.[5][10][11]
-
Quantitative Data for Hazardous Waste Management
The following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting. Specific limits may vary by jurisdiction and institutional policy.
| Parameter | Guideline | Source |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons of hazardous waste | [9] |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart | [9] |
| Container Removal from SAA | Within 3 days of becoming full | [8] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year from the first addition of waste | [8] |
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : This should include a lab coat, safety goggles, double gloves, and, if necessary, respiratory protection.
-
Contain the Spill : Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean the Spill : Carefully collect all contaminated materials, including the absorbent pads, and place them in the designated hazardous waste container for this compound.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the Spill : Inform your laboratory supervisor and EHS department of the spill, regardless of its size.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. swansea.ac.uk [swansea.ac.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
- 10. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 11. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
